Tubercidin
Descripción
Historical Context and Discovery of Tubercidin
This compound was first discovered in 1957, isolated from a strain of Streptomyces, later identified as Streptomyces tubercidicus. acs.orgwikipedia.org This discovery marked the identification of a novel nucleoside antibiotic with distinct biological activities. The isolation from a soil bacterium highlighted the potential of microorganisms as sources of diverse and potent natural products. wikipedia.orgdsmz.de Research into its biosynthesis by Streptomyces tubercidicus has revealed the enzymatic steps involved in converting guanosine (B1672433) triphosphate (GTP) to the pyrrolo[2,3-d]pyrimidine base, which is then attached to a ribose sugar. acs.org
This compound as a Natural Product
This compound is primarily recognized as a natural product derived from the bacterium Streptomyces tubercidicus. wikipedia.orgnih.govmedchemexpress.comnih.gov This actinomycete species, isolated from soil, is a known producer of this nucleoside. wikipedia.orgdsmz.de Interestingly, this compound has also been reported to be isolated from other natural sources, including the cyanophyte Tolypothrix byssoidea and the marine sponge Caulospongia biflabellata (also referred to as Callyspongia biflabellata in some literature). tandfonline.commdpi.comnih.govasm.org The isolation from diverse organisms like bacteria, cyanophytes, and marine sponges underscores its presence across different biological kingdoms.
This compound as a Nucleoside Analog
This compound is classified as a nucleoside analog, specifically a 7-deazaadenosine. acs.orgmedchemexpress.commdpi.comresearchgate.net This classification is based on its structural similarity to the natural nucleoside adenosine (B11128). The key structural difference lies in the replacement of the nitrogen atom at position 7 in the purine (B94841) ring of adenosine with a carbon atom in this compound, resulting in a pyrrolo[2,3-d]pyrimidine base. nih.goveurekaselect.comresearchgate.netmdpi.com This seemingly small modification significantly impacts its biological interactions and properties. As a ribonucleoside, this compound consists of this modified base linked to a ribose sugar moiety. nih.gov This structural mimicry allows this compound to interfere with biological processes that involve adenosine and other natural nucleosides. nih.govmedchemexpress.com
Structural Comparison: Adenosine vs. This compound
| Feature | Adenosine | This compound (7-Deazaadenosine) |
| Base | Adenine (B156593) (Purine) | 7-Deazaadenine (Pyrrolo[2,3-d]pyrimidine) |
| Sugar | Ribose | Ribose |
| Key Difference | Nitrogen at position 7 | Carbon at position 7 |
| Classification | Natural Nucleoside | Natural Nucleoside Analog |
Data Table: this compound Basic Information
| Property | Value | Source | PubChem CID |
| Molecular Formula | C₁₁H₁₄N₄O₄ | PubChem | 6245 |
| Molecular Weight | 266.25 g/mol | PubChem | 6245 |
| CAS Number | 69-33-0 | PubChem | 6245 |
| PubChem CID | 6245 | PubChem | 6245 |
| Initial Source | Streptomyces tubercidicus | MedChemExpress | - |
| Other Sources | Tolypothrix byssoidea, Caulospongia biflabellata | PubMed Central, MDPI | - |
This compound's ability to substitute for adenosine in biological systems allows it to be incorporated into nucleic acids like DNA and RNA. nih.govmedchemexpress.com However, this incorporation is inhibitory to the metabolism of these nucleic acids, disrupting processes like DNA replication, RNA, and protein synthesis. medchemexpress.com Research findings indicate that this compound can inhibit polymerases by being incorporated into DNA or RNA. medchemexpress.com It has also been shown to be a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP. medchemexpress.com Studies have explored the antiviral activity of this compound, demonstrating its potential against various viruses. medchemexpress.comnih.govnih.govnih.gov For instance, this compound has shown promising antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV) by inhibiting its replication. nih.gov It has also been demonstrated to attenuate the proliferation of SARS-CoV-2 and influenza B virus. nih.govasm.org Furthermore, this compound has exhibited antiparasitic activity against organisms like Trypanosoma brucei and Schistosoma mansoni. nih.govasm.orgresearchgate.net
Research Findings on this compound's Biological Activities
| Activity Type | Observed Effects | Relevant Research Findings |
| Nucleic Acid Metabolism Inhibition | Inhibits DNA replication, RNA, and protein synthesis; Inhibits polymerases via incorporation into DNA/RNA. medchemexpress.com | This compound inhibits polymerases by incorporating DNA or RNA. medchemexpress.com |
| Enzyme Inhibition | Weak inhibitor of adenosine phosphorylase; Interferes with phosphorylation of adenosine and AMP. medchemexpress.com | This compound is a weak inhibitor of adenosine phosphorylase, and interferes with the phosphorylation of adenosine and AMP. medchemexpress.com |
| Antiviral Activity | Inhibits replication of various viruses, including PEDV, SARS-CoV-2, and Influenza B virus. medchemexpress.comnih.govnih.govasm.orgnih.gov | This compound showed promising antiviral activity against PEDV infection. nih.gov this compound has been demonstrated to be able to attenuate SARS-CoV-2 and influenza B virus (IBV) proliferation. nih.govasm.org |
| Antiparasitic Activity | Active against parasites like Trypanosoma brucei and Schistosoma mansoni. nih.govasm.orgresearchgate.net | This compound had strong antiparasitic activity against Trypanosoma brucei and Schistosoma mansoni. nih.govasm.org |
The structural characteristics of this compound, particularly the 7-deazaadenine base, contribute to its ability to act as an adenosine analog and exert its biological effects. nih.goveurekaselect.comresearchgate.netmdpi.com Research into this compound and its analogs continues to provide valuable insights into nucleoside metabolism and the development of compounds with diverse biological activities. eurekaselect.commdpi.comnih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018946 | |
| Record name | Tubercidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-33-0 | |
| Record name | Tubercidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubercidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubercidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tubercidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBERCIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Tubercidin
Interference with Nucleic Acid Metabolism
A key mechanism by which Tubercidin exerts its effects is through the disruption of nucleic acid synthesis medchemexpress.comnih.govfishersci.atmedchemexpress.com. This interference impacts both DNA and RNA pathways, leading to significant downstream consequences for cellular function.
Inhibition of DNA Synthesis and Replication
This compound has been shown to inhibit DNA synthesis and replication medchemexpress.comnih.govfishersci.atmedchemexpress.com. This inhibition is largely attributed to the incorporation of its phosphorylated forms, particularly this compound triphosphate, into nascent DNA chains medchemexpress.commedchemexpress.com. As an analog, its incorporation can lead to the termination of DNA strand extension. Furthermore, this compound and its derivatives can directly inhibit the activity of enzymes crucial for DNA synthesis, such as DNA polymerases.
Inhibition of RNA Synthesis and Transcription
This compound also effectively inhibits RNA synthesis and transcription medchemexpress.comnih.govfishersci.atmedchemexpress.com. It competes with adenosine (B11128) for incorporation into RNA molecules, thereby disrupting normal transcription processes. This competitive incorporation can alter the kinetics of RNA polymerase activity. In viral contexts, this compound has been shown to block viral RNA synthesis, contributing to its antiviral properties abmole.com. Research indicates that this compound can also hamper the co-transcriptional recruitment of proteins involved in mRNA processing.
Impact on RNA Processing and Splicing
Beyond direct synthesis inhibition, this compound affects RNA processing nih.gov. It is known to disrupt normal RNA processing, leading to observable changes such as the condensation of nuclear speckles (NSs). Nuclear speckles are dynamic subnuclear compartments enriched with RNA processing factors and play a pivotal role in various aspects of RNA metabolism, including transcription, splicing, and polyadenylation. This compound perturbs the assembly and structure of NSs, consequently disrupting mRNA processing. Studies suggest this disruption can affect the alternative splicing of genes. This compound treatment has been observed to cause the dispersal of splicing factors from nuclear speckles and the mislocalization of long non-coding RNAs (lncRNAs) alfa-chemistry.com. While the direct inhibition of splicing by this compound may not be universally observed, the disruption of NSs significantly interferes with their critical functions in mRNA metabolism, including transcription and alternative splicing.
Inhibition of Protein Synthesis
This compound has also been reported to inhibit protein synthesis medchemexpress.comnih.govmedchemexpress.com. This effect can be linked to its interference with RNA metabolism, as proper protein synthesis relies on functional mRNA. This compound's ability to form complexes with ribosomal RNA may also influence ribosome function. Studies investigating its antiviral activity have shown that this compound treatment can suppress the expression of viral non-structural proteins, which are essential for viral replication abmole.com. Furthermore, it is hypothesized that this compound may inhibit protein synthesis at a transcriptional level by modulating the synthesis of necessary transcription factors.
Enzyme Inhibition and Modulation
This compound interacts with and modulates the activity of various enzymes involved in nucleotide metabolism and other cellular pathways. It is characterized as a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP medchemexpress.com. This compound can function as either a substrate or an inhibitor for enzymes such as ribonucleases and nucleoside phosphotransferases, thereby disrupting normal nucleic acid synthesis and degradation pathways. It has also been identified as a competitive inhibitor of adenosine 3',5'-cyclic phosphate (B84403) (cAMP) phosphodiesterase. Structural modifications of this compound have been shown to confer inhibitory effects on adenosine kinase. For instance, 5-Iodothis compound (B1582133), a derivative, is known to inhibit various kinases, including adenosine kinase.
Inhibition of DNA Polymerases
A significant enzymatic target of this compound is DNA polymerase medchemexpress.commedchemexpress.com. Following its phosphorylation, this compound triphosphate acts as a powerful inhibitor of DNA polymerase activity. The 5'-triphosphate form of the arabinosyl analog of this compound has also been shown to inhibit both cellular and viral DNA polymerases. This inhibition contributes directly to this compound's ability to block DNA replication.
Research Finding: this compound Inhibition of Streptococcus faecalis Growth
This compound has demonstrated potent inhibitory activity against the growth of Streptococcus faecalis. A specific research finding indicates a low IC50 value for this effect. medchemexpress.com
| Organism | IC50 (µM) |
| Streptococcus faecalis | 0.02 |
Data derived from studies on Streptococcus faecalis (8043). medchemexpress.com
Inhibition of RNA Polymerases
This compound can inhibit polymerases by being incorporated into DNA and RNA, thereby disrupting DNA replication and RNA synthesis. medchemexpress.comselleckchem.comcancer.gov This incorporation interferes with the normal function of these enzymes, leading to the inhibition of nucleic acid and protein synthesis. medchemexpress.commedkoo.comselleckchem.com For instance, this compound has been shown to inhibit viral RNA synthesis. asm.org Studies on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) have indicated that this compound suppresses viral non-structural protein 2 (nsp2) expression, a protein crucial for the formation of the replication and transcription complex, ultimately blocking viral RNA synthesis and PRRSV replication. asm.org Additionally, a derivative, 5-hydroxymethylthis compound (B1199410) (HMTU), has demonstrated potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2, by inhibiting viral RNA replication. nih.gov HMTU 5′-triphosphate, a phosphorylated form, has been shown to inhibit RNA extension catalyzed by viral RNA-dependent RNA polymerase (RdRp) through chain termination. nih.gov
Inhibition of Adenosine Deaminase
Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism that irreversibly converts adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. nih.gov this compound, being an adenosine analog, can inhibit ADA by mimicking the structure of adenosine and incorporating into the enzyme's active site. scbt.com This interaction impedes the enzymatic conversion of adenosine to inosine, potentially leading to increased adenosine levels. scbt.com However, some studies suggest that 7-deazaadenosine (this compound) is fully inactive as an inhibitor of adenosine deaminase, while other deazaadenosine analogs show varying degrees of inhibition. mdpi.com Research on Trypanosoma brucei also indicates that the antitrypanosomal activity of 7-deazapurine analogues, including this compound, is not significantly affected by the inhibition of adenosine deaminase. diva-portal.org
Inhibition of Adenosine Phosphorylase
This compound is described as a weak inhibitor of adenosine phosphorylase, an enzyme that interferes with the phosphorylation of adenosine and AMP. medchemexpress.com Studies on Escherichia coli purine nucleoside phosphorylase (PNP) using NMR have characterized the conformation of enzyme-complexed this compound, suggesting a predominantly syn nucleoside conformation in the bound state. nih.gov Ligand competition experiments indicate that this compound's interactions occur at the active sites of PNP. nih.gov In Schistosoma mansoni, crystal structures of adenosine phosphorylase in complex with this compound show different binding modes within the active site, interacting with specific residues like D230 and Q289. plos.orgnih.gov Human adenosine phosphorylase possesses leucine (B10760876) at a position where Schistosoma mansoni has glutamine (Q289), which affects interactions with this compound. plos.org
Inhibition of Adenosine Kinase
Adenosine kinase (AK) is a cytosolic enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) in an ATP-dependent manner. medchemexpress.comnih.gov This enzyme plays a crucial role in regulating intracellular and extracellular adenosine concentrations. medchemexpress.comapexbt.com this compound is an inhibitor of adenosine kinase. nih.gov Its analog, 5-iodothis compound, is a potent inhibitor of adenosine kinase with an IC50 value of 26 nM. medchemexpress.comapexbt.com Inhibition of AK by this compound or its analogs can lead to increased intracellular adenosine, which may then be transported out of the cell, activating cell-surface adenosine receptors. medchemexpress.comtandfonline.com This mechanism is proposed to contribute to some of the pharmacological effects of adenosine kinase inhibitors. medchemexpress.comtandfonline.com Studies have shown that 5-iodothis compound can inhibit adenosine accumulation by inhibiting transport processes in addition to inhibiting the intracellular trapping of labeled adenine (B156593) nucleotides. nih.gov The inhibition of adenosine kinase by 5'-iodothis compound has been shown to prevent the accumulation of dATP in adenosine deaminase-inhibited conditions, correlating with the rescue of thymocyte differentiation. jci.orgnih.gov
Here is a table summarizing the IC50 value for 5-iodothis compound against Adenosine Kinase:
| Compound | Target Enzyme | IC50 (nM) |
| 5-Iodothis compound | Adenosine Kinase | 26 |
Inhibition of Mammalian SAH Hydrolase (SAHH)
S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase, is an enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and L-homocysteine. pnas.orgresearchgate.netresearchgate.net SAHH is essential for maintaining the methyl cycle, as SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. pnas.orgresearchgate.netresearchgate.net this compound functions as a potent inhibitor of mammalian SAHH. medkoo.comscbt.com Its purine-like structure facilitates strong interactions with the enzyme's active site, mimicking substrate binding and enhancing its inhibitory potency. scbt.com this compound has been shown to inhibit SAHH in Dictyostelium with an IC50 of 7 µM. pnas.orgresearchgate.net Inhibition of SAHH by this compound has been linked to impaired chemotaxis in Dictyostelium and neutrophils, suggesting a role for SAM-dependent transmethylation during eukaryotic cell chemotaxis. pnas.orgresearchgate.net
Here is a table summarizing the IC50 value for this compound against Dictyostelium SAHH:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Dictyostelium SAHH | 7 |
Inhibition of Phosphoglycerate Kinase
While the primary mechanisms of this compound involve purine metabolism and nucleic acid synthesis, some related compounds or studies might touch upon other enzymes. However, based on the provided search results, there is no direct information detailing the inhibition of Phosphoglycerate Kinase by this compound itself. One search result mentions that 5-iodothis compound initiates glycogen (B147801) synthesis by causing inactivation of phosphorylase and activation of glycogen synthase, but this refers to phosphorylase, not specifically phosphoglycerate kinase. apexbt.com
Inhibition of 2'-O-ribose methyltransferase 1 (MTr1)
This compound has been identified as an inhibitor of host 2'-O-ribose methyltransferase 1 (MTr1), also known as CMTR1 or FTSJD2. nih.govnih.govembopress.org MTr1 is a cellular enzyme involved in capping host RNAs, specifically adding a methyl group to the 2'-O position of the first transcribed nucleotide (Cap1). nih.govexpasy.org This modification is important for the efficient translation of mRNA and for evading detection by the innate immune system. expasy.org A derivative, trifluoromethyl-tubercidin (B11932483) (TFMT), inhibits MTr1 by interacting at its S-adenosyl-L-methionine (SAM) binding pocket. nih.govglpbio.commolnova.comresearchgate.net this compound itself has shown the ability to bind to the active site of MTr1 in molecular docking simulations and inhibit its function in vitro. nih.gov Concomitant inhibition of MTr1 and viral methyltransferases, such as SARS-CoV-2 nsp16, appears to be crucial for efficient antiviral activity. nih.govembopress.org this compound has been characterized as a bispecific methyltransferase inhibitor capable of inhibiting both viral nsp16 and host MTr1. elifesciences.org
Cellular Uptake and Intracellular Metabolism of this compound
For this compound to exert its effects, it must first enter the cell and then undergo metabolic transformations. This process involves specific transport systems and enzymatic modifications.
Role of Nucleoside Transporters
Cellular uptake of this compound is facilitated by nucleoside transporters located on the cell membrane. These transporters are responsible for the movement of nucleosides across biological membranes. Studies have shown that this compound utilizes these transport systems to gain entry into various cell types.
In Leishmania donovani parasites, the uptake of this compound is dependent on the nucleoside transporter NT1, which also mediates the uptake of adenosine and pyrimidine (B1678525) nucleosides. pnas.orgnih.gov. Functional rescue experiments in Leishmania donovani cell lines deficient in adenosine/pyrimidine nucleoside transport (TUBA5) demonstrated that transfection with genes encoding LdNT1.1 and LdNT1.2 restored sensitivity to this compound and the ability to take up adenosine and uridine, indicating that these proteins are functional nucleoside transporters for this compound pnas.org. Similarly, in Trypanosoma cruzi, the TcrNT2 nucleoside transporter is implicated in the uptake of this compound and its analogues nih.gov. This compound, adenosine, and formycin A appear to share a common mechanism of cellular uptake in Schistosoma mansoni schistosomules, as formycin A and p-nitrobenzyl-6-mercaptopurine ribonucleoside, a nucleoside transport inhibitor, blocked the incorporation of both this compound and adenosine nih.gov. Nucleoside transporters are broadly classified into two families: the Na+-dependent solute carrier family 28 (SLC28) and the equilibrative solute carrier family 29 (SLC29), both playing crucial roles in nucleoside salvage pathways and the modulation of nucleoside analog entry into cells .
Intracellular Phosphorylation to Triphosphate Forms
Once inside the cell, this compound undergoes intracellular phosphorylation. This process is crucial for its activity and involves cellular kinases. This compound is phosphorylated to its mono-, di-, and triphosphate forms nih.govresearchgate.net. This phosphorylation is primarily catalyzed by adenosine kinase, given this compound's structural resemblance to adenosine nih.gov. The formation of the triphosphate form is essential as it is the active metabolite that interferes with cellular processes mdpi.com.
The intracellular accumulation of radioactive this compound in mouse fibroblast cultures rapidly leads to its presence in both acid-soluble and acid-insoluble fractions. A significant portion (80-90%) is found in the acid-soluble fraction entirely as ribonucleotides, while a smaller percentage (5-10%) is in the acid-insoluble fraction, incorporated into DNA and RNA pnas.org. This compound is phosphorylated by cellular kinases to the corresponding triphosphate, which is then incorporated into DNA or RNA researchgate.netmdpi.commdpi.com.
Competition with Endogenous Nucleotides
The triphosphate form of this compound acts as an antimetabolite, primarily by competing with endogenous adenosine nucleotides nih.govmdpi.com. This competition disrupts various cellular processes that rely on the natural nucleotides.
This compound triphosphate competitively inhibits adenosine nucleotides, leading to the disruption of polymerase activity and subsequent halting of DNA replication, RNA transcription, and protein synthesis nih.gov. It is a potent inhibitor of DNA-dependent DNA polymerases alpha and beta, and DNA-dependent RNA polymerases I, II, and III, although its incorporation efficiency may be lower than that of dATP and ATP nih.gov. The incorporation of this compound triphosphate into DNA or RNA can cause damage to nucleic acid functions researchgate.netmdpi.commdpi.com. In Schistosoma mansoni schistosomules, this compound is incorporated into the nucleotide pool, albeit at a lower rate than adenosine nih.gov.
The toxicity of antiviral modified nucleoside drugs, including this compound, can arise from the recognition of the modified nucleoside triphosphate as a substrate by human nucleic acid polymerases acs.org. This highlights the competition between this compound triphosphate and natural nucleotides for these essential enzymes.
Biological Activities and Therapeutic Potential of Tubercidin
Antimicrobial Activities
Tubercidin has demonstrated efficacy against a range of microorganisms, including bacteria and fungi. cancer.govasm.orgnih.gov Its mechanism of action, involving the disruption of nucleic acid synthesis, underlies its inhibitory effects on microbial growth and replication. medchemexpress.comnih.govtandfonline.com
Antibacterial Activity
Research has highlighted this compound's activity against various bacterial species. cancer.govasm.orgnih.gov
Activity against Streptococcus faecalis
This compound has shown potent inhibitory activity against Streptococcus faecalis. medchemexpress.comasm.orgnih.govmedchemexpress.com Studies have reported a low IC₅₀ value for this compound against Streptococcus faecalis (8043), indicating its effectiveness at low concentrations. medchemexpress.commedchemexpress.com
Here is a summary of research findings on this compound's activity against Streptococcus faecalis:
| Organism | Strain | IC₅₀ (µM) | Reference |
| Streptococcus faecalis | 8043 | 0.02 | medchemexpress.commedchemexpress.com |
Activity against Mycobacterium tuberculosis and Nontuberculosis Mycobacteria
This compound has demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb) and nontuberculosis mycobacteria (NTM). asm.orgnih.govresearchgate.net This activity is particularly relevant given the increasing concerns about drug-resistant strains of Mtb and the challenges in treating NTM infections. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov
Studies have evaluated the minimum inhibitory concentrations (MICs) of this compound against various strains, including drug-sensitive and drug-resistant Mtb, as well as rapidly growing mycobacteria (RGM) and slowly growing mycobacteria (SGM) reference strains. nih.gov The findings suggest that this compound possesses high in vitro activity against some drug-resistant Mtb strains and NTM reference strains, warranting further investigation into its potential as a therapeutic agent for mycobacterial infections. nih.govresearchgate.net
Here is a summary of research findings on this compound's activity against Mycobacterium tuberculosis and Nontuberculosis Mycobacteria:
| Organism | Strain Type | Activity/MIC Findings | Reference |
| Mycobacterium tuberculosis | Fully drug-sensitive (DS) | In vitro activity evaluated | nih.gov |
| Mycobacterium tuberculosis | Multi-drug resistance (MDR-TB) | High in vitro activity against some strains | nih.gov |
| Mycobacterium tuberculosis | Pre-extensively drug-resistant (pre-XDR-TB) | In vitro activity evaluated | nih.gov |
| Mycobacterium tuberculosis | Extensively drug-resistant (XDR-TB) | High in vitro activity against some strains | nih.gov |
| Nontuberculosis Mycobacteria | Rapidly Growing Mycobacteria (RGM) reference strains | High in vitro activity against some strains | nih.gov |
| Nontuberculosis Mycobacteria | Slowly Growing Mycobacteria (SGM) reference strains | High in vitro activity against some strains | nih.gov |
Antifungal Activity
This compound also exhibits antifungal activity against a variety of fungi. bloomtechz.comcancer.govbloomtechz.comresearchgate.netresearchgate.netresearchgate.net
Activity against Candida albicans
This compound has shown antibiotic capacity against Candida albicans. asm.orgresearchgate.netresearchgate.net Candida albicans is a common fungal pathogen, and the activity of this compound against it highlights its potential in treating candidal infections. bloomtechz.comasm.orgnih.govplos.org
Here is a summary of research findings on this compound's activity against Candida albicans:
| Organism | Activity Findings | Reference |
| Candida albicans | Exhibits antibiotic capacity / antifungal activity | asm.orgresearchgate.netresearchgate.net |
Activity against Aspergillus
This compound has demonstrated antifungal activity against Aspergillus species. bloomtechz.combloomtechz.comresearchgate.netfrontiersin.org Aspergillus is another significant fungal pathogen, and the activity of this compound against it further underscores its broad-spectrum antifungal potential. bloomtechz.comresearchgate.net
Here is a summary of research findings on this compound's activity against Aspergillus:
| Organism | Activity Findings | Reference |
| Aspergillus | Exhibits antifungal activity | bloomtechz.combloomtechz.comresearchgate.netfrontiersin.org |
Inhibition of Purine (B94841) Biosynthesis in Candida famata
Candida famata, a yeast known for its ability to overproduce riboflavin (B1680620), relies on purine metabolism for growth and essential cellular functions. nih.govresearchgate.net Research has indicated that this compound acts as an inhibitor of purine biosynthesis in C. famata. nih.govmedkoo.comchemicalbook.comscientificlabs.co.ukanjiechem.com This inhibitory effect presumably interferes with the production of purines, which are precursors to riboflavin, and has been utilized as a selection agent to identify C. famata strains with enhanced riboflavin production capabilities. nih.govresearchgate.netgoogle.com Strains resistant to this compound's inhibitory effects on growth and riboflavin production are thought to possess improved ability to synthesize purines or utilize them more efficiently. google.com
Antiparasitic Activity
This compound has demonstrated significant antiparasitic activity against a variety of protozoa, particularly members of the Trypanosoma genus. researchgate.netnih.govcaymanchem.com Its efficacy against these parasites is often linked to their dependence on purine salvage pathways, as trypanosomes are generally unable to synthesize purines de novo. asm.orgmdpi.comnih.gov
Activity against Trypanosoma brucei
This compound exhibits potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). researchgate.netnih.govasm.orgmdpi.com Studies utilizing RNA interference (RNAi) libraries in procyclic Trypanosoma brucei have provided insights into the mechanisms underlying this compound's toxicity to these parasites. nih.gov
Inhibition of Glycolysis in Trypanosoma brucei
A key mechanism by which this compound exerts its effect on Trypanosoma brucei is the inhibition of glycolysis. nih.govoup.comnih.gov Research using RNAi screening identified that silencing of hexose (B10828440) transporters and hexokinase, enzymes involved in glycolysis, conferred resistance to this compound in procyclic T. brucei. nih.gov This suggested that glycolysis is a target of this compound action. nih.gov
Table 1: Inhibition of Trypanosoma brucei Phosphoglycerate Kinase by this compound Triphosphate
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound Triphosphate | Trypanoma brucei Phosphoglycerate Kinase | 7.5 |
Activity against Trypanosoma gambiense
This compound has also demonstrated activity against Trypanosoma gambiense, a subspecies of Trypanosoma brucei responsible for the chronic form of Human African Trypanosomiasis prevalent in western and central Africa. nih.govoup.complos.orgsci-hub.se While the specific mechanisms of action against T. gambiense are related to its broader antiparasitic effects as an adenosine (B11128) analog, studies have noted its activity against this species. plos.orgsci-hub.se
Activity against Trypanosoma congolense
Activity of this compound and its analogues has been reported against Trypanosoma congolense, a species causing animal African trypanosomiasis. researchgate.netnih.govacs.org Research into novel 6-thio-substituted 7-deazapurine riboside analogues, derived from this compound, has shown in vitro and in vivo potency against a range of animal African trypanosome species, including T. congolense. acs.org These analogues, taken up through P1 transporters, have shown promise for treating veterinary trypanosomiasis. acs.org
Activity against Trypanosoma cruzi
This compound has long been recognized for its strong activity against Trypanosoma cruziin vitro, the parasite responsible for Chagas disease. mdpi.comresearchgate.netmdpi.comnih.gov The reported EC50 for this compound against T. cruzi has been noted as 0.34 µM. mdpi.com Studies have explored the role of nucleoside transporters, such as TcrNT2, in the uptake of this compound and its analogues in T. cruzi. mdpi.comnih.gov The parasite's reliance on purine salvage pathways makes nucleoside analogues, including this compound derivatives, promising candidates for Chagas disease therapy. mdpi.comresearchgate.netmdpi.comnih.gov
Table 2: Activity of this compound against Trypanosoma Species
| Parasite Species | Activity Noted | Relevant Mechanism/Notes | EC50 (µM) |
| Trypanosoma brucei | Yes | Inhibition of glycolysis (Phosphoglycerate Kinase) | Not specified |
| Trypanosoma gambiense | Yes | Adenosine analog activity | Not specified |
| Trypanosoma congolense | Yes | Activity of this compound analogues (P1 transporter uptake) | Submicromolar (analogues) acs.org |
| Trypanosoma cruzi | Yes | Interference with purine salvage; TcrNT2 transporter uptake | 0.34 mdpi.com |
Activity against Schistosoma mansoni
This compound has shown activity against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. In vitro studies using S. mansoni schistosomules demonstrated that this compound was incorporated into their nucleotide pool, albeit at a lower rate than adenosine. This compound inhibited the motility of S. mansoni schistosomules in vitro with an approximate IC50 value of 1 µM. nih.gov This suggests a direct effect on the parasite's viability or function.
Research indicates that S. mansoni relies heavily on the purine salvage pathway for its purine nucleotide requirements, as it lacks the ability to synthesize purines de novo. plos.org Enzymes like adenosine phosphorylase and adenine (B156593) phosphoribosyl transferase are present in schistosomule extracts and are involved in converting transported adenosine to AMP. nih.gov this compound kinase activity, while low, can account for the incorporation of this compound into intact schistosomules, suggesting it utilizes a similar uptake and metabolic pathway to adenosine. nih.gov
Combination therapy involving this compound and nitrobenzylthioinosine 5′-monophosphate (NBMPR-P), a nucleoside transport inhibitor, has been investigated in S. mansoni-infected mice. This combination was found to be highly toxic to the parasite while showing reduced toxicity to the host at specific doses. mdpi.com Treatment resulted in a significant decrease in worm numbers and egg production, with most eggs found being dead. mdpi.com NBMPR, an inhibitor of purine nucleoside transport in mammalian cells, has been shown to have no significant effect on the in vitro uptake of this compound by Schistosoma mansoni. researchgate.netnih.gov
Activity against Schistosoma japonicum
This compound has also demonstrated activity against Schistosoma japonicum, another species of parasitic flatworm responsible for schistosomiasis. Studies in monkeys infected with S. japonicum showed that this compound, administered via transfusion of drug-laden red blood cells, was schistosomicidal primarily against the female worms. ajtmh.org However, S. japonicum appeared less profoundly affected compared to S. mansoni. ajtmh.org
In S. japonicum-infected mice, coadministration of NBMPR-P with high doses of this compound by i.p. injection resulted in high selective toxicity against the parasite. nih.gov This combination therapy led to a striking reduction in the number of worms, with surviving worms appearing stunted. nih.gov A drastic reduction in the number of eggs in the liver and intestines was also observed, with a high percentage of eggs being dead, indicating the termination of oviposition. nih.gov
Similar to S. mansoni, the mechanism of action against S. japonicum is likely related to the parasite's dependency on the purine salvage pathway. ajtmh.org
Activity against Leishmania spp.
This compound exhibits potent antiparasitic activity against various Leishmania species, the causative agents of leishmaniasis. researchgate.netnih.gov Leishmania parasites, like schistosomes, are purine auxotrophs, meaning they cannot synthesize purines and must salvage them from their host. nih.govnih.govacs.org This reliance on host purines makes their nucleoside transport and salvage pathways potential targets for therapeutic intervention. nih.govacs.org this compound, being an adenosine analog, interferes with these crucial processes. nih.gov
Studies have demonstrated this compound's effectiveness against different forms of Leishmania, including promastigotes and amastigotes. researchgate.netnih.gov this compound is a toxic adenosine analog that is incorporated into nucleic acids in microorganisms and mammalian cells. nih.gov
The efficacy of this compound against Leishmania can be enhanced when associated with inhibitors of nucleoside transport, particularly those that selectively target mammalian cells. This compound's potent antiparasite action is unfortunately associated with severe host toxicity. researchgate.netnih.gov Nitrobenzylthioinosine (NBMPR) is a mammalian-specific inhibitor of purine nucleoside transport. researchgate.netnih.gov
Research has shown that combining this compound with NBMPR can be effective against Leishmania cells while protecting mammalian cells from this compound's toxicity. researchgate.netnih.gov This strategy leverages the difference in nucleoside transport mechanisms between parasite and host cells. While NBMPR has no significant effect on the uptake of this compound by Schistosoma mansoni and Trypanosoma gambiense in vitro, its effect on Leishmania nucleoside transport in the presence of this compound is a key factor in the observed selective toxicity. researchgate.netnih.gov Studies have analyzed the combined treatment of this compound and NBMPR in various Leishmania species, including Leishmania (L.) amazonensis, Leishmania (L.) chagasi, Leishmania (L.) major, and Leishmania (V.) braziliensis, showing effectiveness against both promastigote and amastigote forms. researchgate.netnih.gov
The sensitivity of different Leishmania species to this compound and the combination with NBMPR has been evaluated by determining IC50 values. researchgate.net
Data Table: In Vitro Sensitivity of Leishmania Species to this compound and this compound-NBMPR Combination
| Leishmania Species | This compound IC50 (µM) | This compound-NBMPR (1.8 µM - 4 µM) IC50 (µM) |
| Leishmania (L.) amazonensis | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |
| Leishmania (L.) chagasi | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |
| Leishmania (L.) major | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |
| Leishmania (V.) braziliensis | Data not explicitly provided in snippets | Effective combined treatment observed researchgate.netnih.gov |
Note: Specific IC50 values for this compound alone against these species were not consistently available in the provided snippets, but the combined treatment's effectiveness was highlighted.
Nucleoside transport in Leishmania major can vary among different strains, with some strains showing variability in the expression or function of adenosine transporters. ajtmh.orgnih.gov This variability could influence the uptake and efficacy of adenosine analogs like this compound.
Antiviral Activities
This compound and its derivatives have demonstrated antiviral activities against a range of viruses, particularly RNA viruses. rti.orgnih.govnih.gov
This compound has shown activity against several RNA viruses, including vesicular stomatitis virus (VSV), coxsackie virus, polio virus, rhinovirus, and Zika virus (ZIKV). rti.orgnih.gov More recently, studies have explored its activity against emerging RNA viruses such as coronaviruses and influenza viruses. nih.govnih.gov
For instance, this compound exhibited promising antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV), a re-emerging porcine enteric coronavirus. nih.govuu.nl this compound showed significant inhibitory effects on viral post-entry events, likely by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govuu.nl It also demonstrated broad-spectrum antiviral properties against other porcine nidoviruses like SADS-CoV and PRRSV. nih.govuu.nlasm.org
A derivative, 5-hydroxymethylthis compound (B1199410) (HMTU), has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2, by inhibiting viral RNA replication. nih.gov
This compound derivatives have shown activity against Influenza A and B viruses (IAV and IBV). medchemexpress.comnih.govbionauts.jp Influenza viruses, along with other viruses like bunyaviruses, utilize a process called "cap snatching" to initiate their transcription. nih.govbionauts.jpresearchgate.netnews-medical.net This involves stealing the 5' cap structure from host messenger RNAs to prime their own viral RNA synthesis. nih.govbionauts.jpresearchgate.netnews-medical.net
Host 2'-O-ribose methyltransferase 1 (MTr1) is a cellular enzyme that modifies the cap structure of host RNAs, and this modification is essential for the initiation of IAV and IBV replication via cap snatching. nih.govbionauts.jpresearchgate.netnews-medical.net Inhibiting MTr1 can disrupt the cap-snatching process and thus restrict influenza virus replication. nih.govresearchgate.netnews-medical.net
Trifluoromethyl-tubercidin (B11932483) (TFMT), a derivative of this compound, has been identified as an inhibitor of MTr1. medchemexpress.comnih.govbionauts.jpresearchgate.netnews-medical.net TFMT inhibits MTr1 by interacting at its S-adenosyl-L-methionine binding pocket. nih.govresearchgate.net This inhibition impairs the association of host cap RNAs with the viral polymerase basic protein 2 (PB2) subunit, a key component in the cap-snatching mechanism. nih.govresearchgate.net Studies have shown that TFMT significantly inhibits the replication of IAV and IBV in cell cultures and has demonstrated antiviral activity in mouse models. medchemexpress.comnih.govresearchgate.net TFMT specifically inhibits replication of cap-snatching dependent viruses like IAV and IBV, with less effect on other viruses. medchemexpress.combionauts.jpresearchgate.net
Data Table: Activity of Trifluoromethyl-tubercidin (TFMT) against Influenza Viruses
| Virus Type | Effect of TFMT (in vitro) | Effect of TFMT (in vivo - mice) |
| Influenza A Virus (IAV) | Significantly inhibits replication (e.g., reduced viral RNA levels) medchemexpress.comnih.gov | Antiviral activity observed (e.g., reduced viral mRNA levels in lungs) medchemexpress.comnih.gov |
| Influenza B Virus (IBV) | Significantly inhibits replication (e.g., reduced viral RNA levels) medchemexpress.comnih.gov | Data not explicitly provided in snippets for in vivo IBV activity |
| Other Cap-Snatching Viruses (e.g., HAZV, STBV) | No significant effect on replication medchemexpress.comresearchgate.net | Data not explicitly provided in snippets |
Note: In vitro studies with TFMT have shown inhibition of IAV and IBV replication across various concentrations. medchemexpress.com
The mechanism of TFMT's antiviral action is primarily attributed to the direct inhibition of MTr1, affecting the viral cap-snatching activity, rather than through immune modulation. researchgate.net
Activity against RNA Viruses
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) is a major cause of economic losses in the swine industry globally. mdpi.comasm.org this compound has shown effective antiviral activity against PRRSV replication in vitro. asm.orgnih.gov
Inhibition of Viral Binding, Replication, and Release
Research indicates that this compound can suppress PRRSV at multiple stages of its life cycle, including entry, replication, and release from host cells. asm.orgnih.govresearchgate.net However, it does not appear to significantly influence the initial attachment of the virus to the cell surface. researchgate.net Studies have shown that this compound treatment leads to a substantial decrease in viral titers and the levels of viral proteins and mRNA. mdpi.com For instance, one study observed a dose-dependent inhibition of PRRSV proliferation, with a significant reduction in viral N protein levels at increasing concentrations of this compound. mdpi.com
Activation of RIG-I/NF-κB Signaling Pathway
This compound treatment has been shown to promote the activation of the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cell (NF-κB) signaling pathways. asm.orgnih.govasm.orgresearchgate.netresearchgate.netsciprofiles.com This activation leads to an increased expression of type I interferons and inflammatory cytokines, which contribute to the inhibition of PRRSV replication. asm.orgnih.govasm.orgresearchgate.netresearchgate.netsciprofiles.com
Suppression of Viral Non-structural Protein 2 (nsp2) Expression
A key mechanism by which this compound inhibits PRRSV replication is by restraining the expression of the viral non-structural protein 2 (nsp2). asm.orgnih.govasm.orgresearchgate.netsciprofiles.com NSP2 is crucial for the formation of the viral replication and transcription complex. mdpi.comasm.orgnih.govasm.orgresearchgate.net By interrupting nsp2 synthesis, this compound effectively blocks viral RNA synthesis and subsequently inhibits PRRSV replication. asm.orgnih.govasm.orgresearchgate.netsciprofiles.com
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)
This compound and its derivatives have demonstrated potent antiviral activity against SARS-CoV-2 in vitro. uu.nlnih.gov Studies have indicated that this compound can inhibit SARS-CoV-2 replication. nih.govembopress.org One proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for viral RNA synthesis. uu.nlnih.gov Additionally, this compound has been identified as a potential inhibitor of SARS-CoV-2 NSP16, a methyltransferase crucial for viral immune evasion. embopress.orgelifesciences.org Research using in silico molecular docking has suggested that this compound can bind to the active site of NSP16. elifesciences.org Furthermore, a derivative, 5-iodothis compound (B1582133), has also shown potent inhibition of SARS-CoV-2 RdRp and was resistant to viral exoribonuclease activity. nih.gov
Porcine Epidemic Diarrhea Virus (PEDV)
Porcine Epidemic Diarrhea Virus (PEDV) is another significant coronavirus affecting the swine industry, causing severe diarrhea in piglets. uu.nlnih.gov this compound has shown promising antiviral activity against PEDV infection, including both classical and variant strains. uu.nlnih.govresearchgate.net Time-of-addition assays suggest that this compound primarily exerts its inhibitory effect on viral post-entry events, particularly during the replication stage. uu.nlnih.govresearchgate.net Molecular docking analysis indicates that this compound can interact with the RNA-dependent RNA polymerase (RdRp) of PEDV, suggesting this as a potential target for its antiviral action. uu.nlnih.govresearchgate.nettandfonline.com
Japanese Encephalitis Virus
This compound has been reported to possess antiviral activity against Japanese Encephalitis Virus (JEV). bloomtechz.comnih.gov JEV is a flavivirus that causes viral encephalitis. nih.govnih.gov While specific detailed mechanisms of this compound's action against JEV were not extensively detailed in the search results, its general ability to interfere with viral RNA synthesis as a nucleoside analog is likely involved. bloomtechz.com Studies on this compound derivatives, such as 5-hydroxymethylthis compound, have also shown potent anti-flavivirus activities, including against JEV. nih.gov
Hepatitis B Virus
Research indicates that this compound exhibits antiviral activity against a variety of viruses, including the Hepatitis B virus (HBV). bloomtechz.combloomtechz.com Studies involving nucleoside analogs, such as phosphoramidate (B1195095) protides of a carbocyclic 7-deazaadenosine derivative, have shown potent activity against HBV. nih.gov While direct detailed research findings specifically on this compound's mechanism against HBV in the provided search results are limited, its classification as a nucleoside analog that interferes with nucleic acid synthesis suggests a potential mechanism of action similar to other antiviral nucleoside analogs used for HBV treatment. ontosight.ainih.gov this compound has also been used as an internal standard in methods for quantifying purine metabolites in serum samples from patients with Hepatitis B, highlighting its relevance in HBV-related research. tandfonline.com
Activity against DNA Viruses
This compound and its analogs have shown activity against DNA viruses. umich.edurti.org This activity is often related to their ability to interfere with viral DNA synthesis. ontosight.aiumich.edu
Herpes Simplex Virus
Ara-tubercidin (B3055406), an analog of this compound with an arabinose sugar instead of ribose, has been studied for its activity against Herpes Simplex Virus (HSV), specifically HSV-1 and HSV-2. umich.edurti.orgnih.gov Studies have shown that ara-tubercidin can inhibit HSV DNA synthesis. umich.edunih.gov The inhibition of viral DNA synthesis by ara-tubercidin appears to be more significant than its effect on cellular DNA synthesis. umich.edunih.gov Mechanistically, ara-tubercidin 5'-triphosphate has been found to be a more potent inhibitor of partially purified herpes DNA polymerases compared to cellular polymerases. umich.edunih.gov Inhibition of viral DNA polymerase by ara-tubercidin 5'-triphosphate was found to be competitive with dATP. umich.edunih.gov Although ara-tubercidin showed weaker inhibition of infectious virus production compared to other antiviral drugs like vidarabine, these findings suggest that the viral DNA polymerase plays a role in its antiviral activity. umich.edu Xylothis compound, another analog of this compound, has also demonstrated potency and selectivity against HSV-2 in vitro and efficacy in animal models of HSV-2 infection. asm.orgnih.gov
Anticancer / Antitumor Activities
This compound is recognized for its cytotoxic and antitumor properties. researchgate.netnih.govmedchemexpress.comnih.govbloomtechz.com Its anticancer effects are linked to its interference with fundamental cellular processes, particularly nucleic acid synthesis. researchgate.netmedchemexpress.comnih.govbloomtechz.com
Inhibition of Cancer Cell Proliferation and Differentiation
This compound can inhibit the proliferation and differentiation of cancer cells. bloomtechz.com This is consistent with its mechanism of interfering with DNA and RNA synthesis, processes crucial for cell growth and division. medchemexpress.comnih.govbloomtechz.com Analogs of this compound, such as 5-iodothis compound, have also been shown to inhibit cell proliferation. plos.orgnih.govkarger.com
Induction of Apoptosis in Tumor Cells
This compound has been reported to induce apoptosis in tumor cells. bloomtechz.com Induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.govnih.gov For instance, 5-iodothis compound has been shown to induce cell death, including apoptosis, in cancer cells through mechanisms that can be both p53-dependent and independent. plos.orgnih.govkarger.comnih.gov This induction of apoptosis is associated with the compound causing DNA damage and activating pathways like the ATM/p53 signaling pathway. plos.orgnih.govkarger.comnih.gov
Specific Cancer Cell Line Cytotoxicity
This compound has demonstrated cytotoxic activity against various cancer cell lines. researchgate.netmedchemexpress.comnih.govbloomtechz.comtandfonline.com Studies have reported its potency against specific cell lines, providing quantitative data on its effects. medchemexpress.comtandfonline.com
Data Table: Cytotoxicity of this compound against Specific Cancer Cell Lines
| Cell Line | IC₅₀ Value | Reference |
| Murine P388 leukemia | 0.008 µg/mL | tandfonline.com |
| Human lung adenocarcinoma A-549 | 0.019 µg/mL | tandfonline.com |
| L1210 | 0.04 µM | medchemexpress.com |
| H.Ep.2 | 0.06 µM | selleckchem.com |
| HeLa | Micromolar range | researchgate.net |
| A375 | Micromolar range | researchgate.net |
| WM266 | Micromolar range | researchgate.net |
| Human foreskin fibroblast (HFF) | 0.4 µM | selleckchem.com |
Note: IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%. Variations in values may exist depending on the specific assay and experimental conditions used in different studies.
Analogs like 5-iodothis compound have also shown cytotoxicity against specific cancer cell lines, such as insulinoma cells (Ins-1 and Min-6). karger.com
P388 Murine Leukemia Cells
This compound has exhibited potent cytotoxic activity against P388 murine leukemia cells. An in vitro study reported an IC50 value of 0.008 µg/mL for this compound against this cell line. fishersci.canih.govciteab.com This indicates a high level of potency in inhibiting the growth of P388 leukemia cells. This compound was identified as the active principle in an extract from the marine sponge Caulospongia biflabellata that showed significant cytotoxic activity against P388 cells. fishersci.caciteab.com
A549 Human Lung Adenocarcinoma Cells
The cytotoxic effects of this compound have also been observed in A549 human lung adenocarcinoma cells. Research indicates an IC50 value of 0.019 µg/mL for this compound in inhibiting the growth of A549 cells. fishersci.canih.govciteab.comguidetopharmacology.org Similar to the findings with P388 cells, this compound isolated from the marine sponge Caulospongia biflabellata demonstrated significant in vitro cytotoxicity against the A549 cell line. fishersci.caciteab.com Another source reports a GI50 of 0.001 μM for this compound's cytostatic activity against human A549 cells after 5 days, assessed by SRB assay. nih.gov
| Cell Line | Species | Cancer Type | IC₅₀ (µg/mL) | GI₅₀ (µM) | Assay Duration | Assay Method | Source |
|---|---|---|---|---|---|---|---|
| P388 Murine Leukemia Cells | Murine | Leukemia | 0.008 | - | In vitro | Cytotoxicity | fishersci.caciteab.com |
| A549 Human Lung Adenocarcinoma | Human | Lung Adenocarcinoma | 0.019 | 0.001 | In vitro | Cytotoxicity | fishersci.caciteab.comguidetopharmacology.org |
| A549 Human Lung Adenocarcinoma | Human | Lung Adenocarcinoma | - | 0.001 | 5 days | SRB assay | nih.gov |
HL-60/C1 and CCRF-CEM Cells
This compound has shown inhibitory effects on the colony formation of human hematopoietic progenitors and certain leukemia cell lines, including HL-60/C1 and CCRF-CEM cells. Short, one-hour exposures to 1 µM this compound alone inhibited colony formation of HL-60/C1 and CCRF-CEM cells by over 90%. flybase.orgciteab.com The uptake of this compound into CCRF-CEM cells was completely blocked by pretreatment and simultaneous treatment with nucleoside transport inhibitors, while only partially blocked in HL-60/C1 cells. flybase.orgciteab.com This difference was consistent with the nucleoside transport phenotypes of these cell lines. citeab.com Inhibitors of nucleoside transport were found to readily reverse the cytotoxic effect of this compound in both MOLT 4 and CCRF CEM cells. fishersci.comcenmed.com this compound 5′-triphosphate levels formed from 2.0 µM this compound in MOLT 4 cells were reduced by 80% in the presence of 5.0 µM NBMPR. fishersci.comcenmed.com The influx of this compound into MOLT 4 cells primarily occurred via the NBMPR-sensitive nucleoside transport system. fishersci.comcenmed.com The CCRF-CEM cell line, deficient in nucleoside transport, was routinely cultured with this compound to maintain the mutant phenotype in some studies. fishersci.com
HeLa, A375, and WM266 Human Cancer Cell Lines
This compound and its derivatives have been investigated for their effects on HeLa (cervical adenocarcinoma), A375 (low metastatic melanoma), and WM266 (metastatic melanoma) human cancer cell lines. A study evaluating a novel this compound-Pt(II) complex compared its cytotoxicity to that of this compound and cisplatin (B142131) on these cell lines, as well as on human dermal fibroblasts (HDF) as a healthy control. wikipedia.orguni.luumich.edu this compound itself did not display selectivity of action between the cancer cell lines and the non-tumorigenic HDF cells. wikipedia.org The this compound-Pt(II) complex showed an IC50 of 55.1 μM on HeLa, 91.1 μM on WM266, and > 100 μM on A375 and HDF cells after 72 hours of incubation. wikipedia.orguni.lu This indicated some tumor cell selectivity for the complex, although it was less active than this compound and cisplatin. wikipedia.org this compound was found to be too toxic to HeLa cells to allow for the examination of its inhibitory effects on respiratory syncytial virus in one study. citeab.com
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time | Assay Method | Source |
|---|---|---|---|---|---|---|
| HeLa Human Cancer Cells | Cervical Adenocarcinoma | This compound-Pt(II) Complex | 55.1 | 72 hours | MTT assay | wikipedia.orguni.lu |
| A375 Human Cancer Cells | Low Metastatic Melanoma | This compound-Pt(II) Complex | > 100 | 72 hours | MTT assay | wikipedia.orguni.lu |
| WM266 Human Cancer Cells | Metastatic Melanoma | This compound-Pt(II) Complex | 91.1 | 72 hours | MTT assay | wikipedia.orguni.lu |
| HeLa Human Cancer Cells | Cervical Adenocarcinoma | This compound | Too toxic | - | Cytotoxicity | citeab.com |
Impact on Nuclear Speckle Condensation in Cancer Models
This compound has been shown to impact nuclear speckles, which are subnuclear structures involved in RNA processing and gene expression regulation. ctdbase.orgcenmed.com this compound can act as an inhibitor of speckle formation, inducing the delocalization of poly(A)+ RNA and dispersion of splicing factor SRSF1/SF2 from nuclear speckles in HeLa cells. ctdbase.org Treatment with this compound also led to a decrease in steady-state MALAT1 long ncRNA, which is thought to be involved in retaining SRSF1/SF2 in nuclear speckles. ctdbase.org Furthermore, this compound treatment promoted exon skipping in the alternative splicing of Clk1 pre-mRNA. ctdbase.org These findings suggest a role for nuclear speckles in modulating the concentration of splicing factors in the nucleoplasm to regulate alternative pre-mRNA splicing, and this compound interferes with this process. ctdbase.org
In other cell types, this compound has been reported to induce nuclear speckle condensation. cenmed.comwikipedia.orghznu.edu.cnuni-freiburg.de This condensation has been linked to increased apoptosis in cells under stress conditions. wikipedia.orguni-freiburg.de Studies suggest that this compound-induced nuclear speckle condensation may affect the alternative splicing of cell death genes. wikipedia.orguni-freiburg.de While some studies indicate this compound can induce disassembly of nuclear speckles alfa-chemistry.com, others suggest it behaves as a core component when cells are exposed to certain spliceosome inhibitors and that nuclear speckles disassembly using this compound did not modify the colocalization of certain proteins like RCOR2 with SRRM2, evidencing a core-component behavior of RCOR2. alfa-chemistry.com this compound has also been shown to have a negative effect on global mRNA export, leading to mRNA accumulation in the nucleus and stress granule formation in the cytoplasm. tocris.com
Combination Therapies for Enhanced Anticancer Effects
Research has explored the use of this compound in combination therapies, particularly with nucleoside transport inhibitors, to enhance its anticancer effects and improve its therapeutic index. Combining this compound with host-protecting dosages of the nucleoside transport inhibitor prodrug NBMPR-P resulted in substantial kill of neoplastic cells and increased survival in mouse models bearing certain tumors, such as Ehrlich ascites carcinoma and leukemia L1210/TG8. mims.com This approach aimed to protect host tissues from this compound's toxicity while allowing it to exert cytotoxic effects on neoplastic cells. mims.com The selectivity of this compound toxicity towards certain cancer cells was modified by the dosage of NBMPR-P. mims.com Nucleoside transport inhibitors like NBMPR, dilazep (B1670637), and dipyridamole (B1670753) have been investigated for their ability to reduce the toxicity of this compound against human hematopoietic cells and leukemia cell lines by inhibiting this compound uptake via equilibrative nucleoside transport systems. citeab.comfishersci.comcenmed.comnih.gov
| Compound 1 | Compound 2 | Model System | Observed Effect | Source |
|---|---|---|---|---|
| This compound | NBMPR-P | Mouse models (Ehrlich ascites carcinoma, L1210/TG8) | Substantial neoplastic cell kill, increased survival | mims.com |
| This compound | NBMPR | Human hematopoietic cells, HL-60/C1, CCRF-CEM, MOLT 4 | Reduced toxicity, inhibited uptake | citeab.comfishersci.comcenmed.com |
| This compound | Dilazep | Human hematopoietic cells, HL-60/C1, CCRF-CEM | Reduced toxicity, inhibited uptake | citeab.comcenmed.com |
| This compound | Dipyridamole | Human hematopoietic cells, HL-60/C1, CCRF-CEM | Reduced toxicity, inhibited uptake | citeab.comcenmed.com |
This compound in Lung Cancer Research
This compound has been a subject of investigation in lung cancer research, particularly concerning its effects on lung cancer cell lines and its potential as an anti-cancer agent in this context. As mentioned in section 3.3.3.2, this compound demonstrates cytotoxic activity against A549 human lung adenocarcinoma cells. fishersci.canih.govciteab.comguidetopharmacology.orgnih.gov Beyond non-small cell lung cancer cell lines like A549, this compound has also been identified as a natural compound displaying prominent anti-small-cell lung cancer (SCLC) activities in vitro and in vivo. hznu.edu.cnnih.gov Research into the mechanisms of action of this compound and other natural compounds in SCLC has also led to the identification of potential therapeutic targets like BCAT1. nih.gov
Immunosuppressive Effects
Inhibition of T and B Cell Immune Responses
This compound, a nucleoside analog of adenosine, has demonstrated effects on immune cell function, particularly concerning the inhibition of T and B cell responses. These effects are closely linked to its interaction with cellular adenosine metabolism, primarily through its action on adenosine kinase (AdK) wikipedia.orgmdpi.comresearchgate.netmedchemexpress.com. Adenosine is a critical regulator of immune responses, often exerting immunosuppressive effects, particularly on T cells, via engagement of adenosine receptors, such as the A2a receptor (A2aR) bilkent.edu.trfrontiersin.orgnih.gov.
Research indicates that modulating adenosine metabolism can impact lymphocyte activity. For instance, studies investigating adenosine handling in rat T lymphocytes have shown that inhibition of adenosine kinase with 5-iodothis compound, a derivative of this compound, leads to a decrease in the proliferation potential of these cells capes.gov.br. This effect is hypothesized to occur because suppressed AdK activity can lead to increased extracellular adenosine levels. Elevated extracellular adenosine can then act on A2a receptors on T cells, increasing intracellular cAMP levels and thereby suppressing T cell proliferation capes.gov.br.
A study examining the effects of Acadesine, another adenosine analog, on B-cell chronic lymphocytic leukemia (B-CLL) cells and normal T lymphocytes also provided insights into the role of adenosine kinase inhibition. While the primary focus was on Acadesine-induced apoptosis in B-CLL cells, it was noted that 5-iodothis compound inhibited this process in B-CLL cells nih.gov. Furthermore, normal T cells were significantly less affected by Acadesine compared to B-CLL cells nih.gov. Although this study focused on apoptosis and a different adenosine analog, the use of 5-iodothis compound highlights the involvement of adenosine kinase in the cellular responses of lymphocytes to adenosine analogs.
While direct detailed research findings specifically on this compound's comprehensive inhibition of diverse T and B cell immune responses (such as antibody production by B cells or cytokine secretion by T cells) are not extensively detailed in the provided search results, the available data suggest a mechanism primarily mediated through the adenosine pathway and its key metabolic enzyme, adenosine kinase. The inhibition of AdK by this compound or its analogs can perturb the delicate balance of adenosine, leading to downstream effects that suppress lymphocyte proliferation and potentially other immune functions.
The following table summarizes key findings related to the effect of 5-iodothis compound on T cell proliferation:
| Compound | Target Enzyme | Effect on T Cell Proliferation | Proposed Mechanism | Reference |
| 5-Iodothis compound | Adenosine Kinase (AdK) | Lowers proliferation potential | Suppressed AdK leads to increased extracellular adenosine, activating A2aR and increasing cAMP, inhibiting proliferation. | capes.gov.br |
Further research is needed to fully elucidate the specific mechanisms and the extent of this compound's inhibitory effects across the various subsets and functions of T and B lymphocytes.
Structure Activity Relationship Sar of Tubercidin Analogues
Design and Synthesis of Modified Tubercidin Derivatives
The synthesis of modified this compound derivatives involves various chemical strategies to introduce alterations at specific positions of the molecule. These modifications can target the sugar ring or the pyrrolo[2,3-d]pyrimidine base. researchgate.netresearchgate.net
Sugar-Modified Analogues
Alterations to the ribofuranosyl sugar moiety of this compound can significantly impact its biological activity, including cellular uptake, metabolism by kinases, and interaction with target enzymes. For instance, modifications at the 2' position of the ribose have been shown to influence cytotoxicity in some 7-hetaryl-7-deazapurine ribonucleosides. researchgate.net Arabinonucleoside analogues, where the ribose sugar is replaced by arabinose, have also been synthesized and studied for their potential therapeutic applications, including against cancer cells and viruses. ontosight.ai L-lyxofuranosyl analogues have been explored as potential adenosine (B11128) kinase inhibitors, with the altered stereochemistry at the CH2OH group potentially affecting intracellular phosphorylation. acs.org
Modifications at the Pyrrolo[2,3-d]pyrimidine Ring System
Modifications to the pyrrolo[2,3-d]pyrimidine base of this compound, particularly at positions C-4, C-5, C-6, and C-7, can lead to analogues with altered biological profiles. mdpi.comnih.gov The replacement of the N-7 with carbon in the pyrrolo[2,3-d]pyrimidine scaffold allows for the introduction of substituents at this position, which can influence base-pairing and enzyme binding. nih.gov
Substitutions at C-5 Position
Substitutions at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring have been shown to be significant for the biological activity of this compound analogues. tandfonline.comnih.gov These modifications can influence the antiviral and cytotoxic properties of the compounds. nih.govrti.org
5-Alkynyl this compound Analogues and Protein Kinase A (PKA) Activation
Studies on 5-alkynyl this compound analogues have revealed their ability to activate protein kinase A (PKA). nih.gov Research indicates that 5-alkynyl this compound (specifically analogue 9a) can activate PKA and selectively inhibit the cAMP-binding ability to PKA-I. nih.gov Molecular modeling studies suggest that the interaction between 5-alkynyl this compound and PKA-I is associated with the presence of the hydrophobic alkynyl group. nih.gov
5-Iodothis compound (B1582133) and Genotoxic Activity
5-Iodothis compound (Itu) is a this compound analogue that has been identified as a genotoxic drug. researchgate.netnih.govnih.gov It has been shown to induce DNA damage, evidenced by the induction of DNA breaks and nuclear foci positive for γH2AX and TopBP1. researchgate.netnih.gov This DNA damage leads to the activation of the Atm and Chk2 pathways, as well as S15 phosphorylation and up-regulation of p53. researchgate.netnih.gov Consequently, 5-iodothis compound induces G2 cell cycle arrest in a p53-dependent manner and can promote cell death through both p53-dependent and -independent mechanisms. researchgate.netnih.govnih.gov The genotoxic effects are likely a result of the incorporation of 5-iodothis compound metabolites into DNA. researchgate.netnih.gov
Substitutions at N4- and C5-Positions (Diarylthis compound Analogues)
Modification of this compound with aromatic rings at the N4- and C5-positions has been explored, leading to the synthesis of diarylthis compound analogues. researchgate.netresearchgate.net These modifications have been investigated to potentially improve the in vivo activity and modulate the potency of the compounds, particularly as inhibitors of adenosine kinase (AK). researchgate.netresearchgate.net SAR studies on diarylthis compound analogues have identified compounds that are potent inhibitors of human recombinant AK at low nanomolar concentrations. researchgate.net
Table 1: Selected this compound Analogues and their Activities
| Compound Name | Structural Modification(s) | Key Activity / Effect | Relevant Section |
| 5-Alkynyl this compound | Alkynyl group at C-5 position | PKA activation, inhibits cAMP binding to PKA-I nih.gov | 4.1.2.1.1 |
| 5-Iodothis compound | Iodine at C-5 position | Genotoxicity, DNA damage, p53 activation, G2 arrest researchgate.netnih.govnih.gov | 4.1.2.1.2 |
| Ara-tubercidin (B3055406) | Arabinose sugar instead of ribose | Inhibits growth of certain cancer cells and viruses ontosight.ai | 4.1.1 |
| Diarylthis compound Analogues | Aromatic rings at N4- and C5-positions | Potent inhibitors of adenosine kinase researchgate.netresearchgate.net | 4.1.2.2 |
| 5-Hydroxymethylthis compound (B1199410) | Hydroxymethyl group at C-5 position | Antiviral activity against flaviviruses and coronaviruses nih.gov | 4.1.2.1 |
Substitutions at C6, C7, and C8 Positions
Modifications at the C6, C7, and C8 positions of the 7-deazapurine ring have been key areas of investigation to modulate the biological activity of this compound analogues nih.gov. For instance, substituting the C6 amino group with different functionalities has been explored researchgate.net. A recent study involving 7-(4-chlorophenyl) substituted this compound analogues demonstrated that replacing the 6-amino group with a 6-methyl group largely retained anti-Trypanosoma cruzi activity while improving selectivity against host cells uantwerpen.be.
The C7 position is particularly tolerant to modifications, with halogens or small non-aromatic carbon-based substituents, such as ethynyl (B1212043) groups, often resulting in potent antitrypanosomal activity ugent.be. For example, 7-halogenated analogues displayed high in vitro antitrypanosomal activity against Trypanosoma brucei brucei ugent.be. Conversely, modifications at other positions in the purine (B94841) ring were generally less tolerated ugent.be. Quantitative SAR studies on 5-iodo and diaryl analogues of this compound, which act as adenosine kinase inhibitors, indicated that substituents at various positions, including C6 and C7, influence activity tandfonline.comnih.gov. A chlorine atom or a CH2NH2 group at the X-position (related to C6), and bulky groups or an iodine atom at the Y-position (related to C7), along with a hydroxyl group at the C-position (likely referring to a sugar hydroxyl), were found to be important for enhanced adenosine kinase inhibitory activity tandfonline.comnih.gov.
Trifluoromethyl-Tubercidin (B11932483) (TFMT)
Trifluoromethyl-tubercidin (TFMT) is a specific this compound analogue that has been identified as an inhibitor of 2'-O-ribose methyltransferase 1 (MTr1) medchemexpress.cnmedchemexpress.com. TFMT inhibits the replication of influenza A and B viruses by interfering with the cap-snatching process, a crucial step in the influenza virus replication cycle medchemexpress.cnmedchemexpress.com. Studies have shown that TFMT significantly inhibits IAV and IBV viral RNA levels in cell lines medchemexpress.cnmedchemexpress.com. In mouse models infected with IAV, TFMT demonstrated antiviral activity without causing significant weight loss or cytotoxicity in the lungs medchemexpress.cnmedchemexpress.com. TFMT inhibits MTr1 by interacting within its S-adenosyl-L-methionine binding pocket biosschina.com.
Carbocyclic Analogues
Carbocyclic nucleoside analogues of this compound are characterized by the replacement of the ribofuranose ring oxygen with a carbon atom bac-lac.gc.ca. This modification can influence metabolic stability and cellular uptake. While this compound itself exhibits high cytotoxicity, its carbocyclic C-nucleoside analogue has shown comparable cytotoxicity in some cancer cell lines muni.cz. However, newly prepared carbocyclic C-analogues of this compound have demonstrated reduced potency compared to this compound but exhibited more selective toxicity towards tumorigenic cells in specific cancer cell lines muni.cz. Carbocyclic 7-deazaadenosine has shown moderate activity against S-adenosyl-L-homocysteinase muni.cz.
Glucosylthis compound Analogues
Glycosylation of natural products, including nucleosides, can alter their pharmacokinetic and pharmacodynamic profiles, as well as influence their solubility, mechanism of action, target recognition, and toxicity researchgate.net. Glucosylthis compound analogues are derivatives where a glucose moiety is attached to the this compound structure. For example, 3'-O-β-glucopyranosyl this compound has been identified as a glucosylated this compound derivative nih.gov. This compound was discovered through genome mining in Streptomyces species nih.gov. Enzymatic studies have shown that the enzyme AvpGT is specific for UDP-glucose as the glycosyl donor and this compound as the glycosyl acceptor, leading to the formation of 3'-O-β-glucopyranosyl this compound nih.gov. Another glucosyl analogue, 5'-O-α-D-glucopyranosyl this compound, a disaccharide 7-deazapurine nucleoside, has been synthesized and exhibits fungicidal activity researchgate.net.
Impact of Structural Modifications on Biological Activity and Selectivity
Structural modifications to the this compound scaffold significantly impact its biological activity and selectivity, leading to altered cytotoxicity profiles and enhanced antiviral potency against specific viruses.
Altered Cytotoxicity Profiles
This compound is known for its potent cytotoxicity, which has limited its therapeutic use researchgate.netelifesciences.orgnih.gov. SAR studies on its analogues frequently aim to reduce this toxicity while retaining or improving efficacy against specific targets nih.gov. For instance, 5-hydroxymethylthis compound has demonstrated potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2, without exhibiting significant cytotoxicity in tested cell lines nih.gov. Similarly, some 7-substituted 6-methyl-7-deazapurine ribonucleoside analogues have shown activity against various pathogens with improved selectivity compared to the parent compound uantwerpen.be. The introduction of certain substituents at the C7 position, such as a 4-chlorophenyl group combined with a 6-methyl group, retained anti-T. cruzi activity while improving selectivity against host fibroblasts uantwerpen.be. In the context of adenosine kinase inhibitors, while potent inhibitors like 5-iodothis compound exist, they can be cytotoxic due to phosphorylation tandfonline.comacs.orgnih.gov. L-lyxofuranosyl analogues were explored to potentially eliminate this phosphorylation-related toxicity acs.orgnih.gov.
Modulation of Enzyme Inhibition
This compound and its analogues are known to modulate the activity of various enzymes, primarily those involved in nucleoside metabolism and nucleic acid synthesis. A key target is adenosine kinase (AK), an enzyme responsible for phosphorylating adenosine to AMP nih.govtandfonline.com. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), mimicking adenosine and disrupting its function scbt.com.
SAR studies on this compound analogues have focused on modifications to the base and sugar to understand their effect on enzyme inhibition. For instance, modifications at the 5-position of the pyrrolo[2,3-d]pyrimidine base, such as the addition of an iodine atom in 5-iodothis compound, have been shown to impact adenosine kinase inhibition tandfonline.comresearchgate.net. Quantitative SAR (QSAR) analyses have been employed to predict the effect of substituents at different positions on AK inhibitory activity tandfonline.com. These studies suggest that the nature and position of substituents, including halogens and aromatic rings, influence binding affinity and inhibitory potency tandfonline.com.
This compound has also been identified as an inhibitor of the SARS-CoV-2 nsp10-16 methyltransferase, an enzyme crucial for viral immune evasion embopress.orgmdpi.com. Structural analysis of the nsp10-16 complex bound to this compound has revealed key interactions, including hydrogen bonds with specific residues, that stabilize its binding within the active site mdpi.comresearchgate.net. This suggests that this compound can act as a competitive inhibitor by mimicking the native substrate, S-adenosylmethionine (SAM) mdpi.com. This compound derivatives have been explored as potential inhibitors of this viral methyltransferase, with some modifications showing reduced cytotoxicity while retaining inhibitory activity elifesciences.org.
Another enzyme target for this compound analogues is protein kinase C (PKC), which is inhibited by sangivamycin, a naturally occurring analogue of this compound with a carboxamide group at the 5-position wikipedia.orgcenmed.com. Sangivamycin acts as a selective and potent PKC inhibitor, competitive with respect to ATP cenmed.com.
Data on the enzyme inhibition by this compound and select analogues:
| Compound | Target Enzyme | IC₅₀ (µM) | Notes | Source |
| This compound | SAHH | Potent | Mimics adenosine | scbt.com |
| This compound | SARS-CoV-2 nsp10-16 MTase | Potent | Binds in SAM site | embopress.orgmdpi.com |
| 5-Iodothis compound | Adenosine Kinase | Potent | SAR studied | tandfonline.comresearchgate.net |
| 5-Iodothis compound | SARS-CoV-2 RdRp | Strongest inhibition | Related to ADK inhibition | nih.gov |
| Sangivamycin | Protein Kinase C (PKC) | 10 | Competitive with ATP | cenmed.com |
| SS148 | SARS-CoV-2 nsp16 MTase | 1.2 | This compound derivative, less cytotoxic | elifesciences.org |
Selective Toxicity towards Tumorigenic Cells
A significant challenge with this compound is its general cytotoxicity, which has limited its clinical application nih.govresearchgate.net. Consequently, research has focused on developing analogues that exhibit selective toxicity towards cancer cells while sparing normal cells.
Modifications to the this compound structure have been explored to enhance this selectivity. For example, a newly prepared carbocyclic C-analog of this compound, where the furanose oxygen is replaced by a carbon, showed less potency than this compound but greater selective toxicity towards tumorigenic cells (MCF7 breast cancer cells) compared to non-tumorigenic human foreskin fibroblasts (HFF1) muni.cz.
Substitution at the C6 position of the purine ring with alkyl, aryl, and heteroaryl groups has also generated analogues with significant biological activities, and C6 alkylamino derivatives are being investigated for their potential nih.gov. While a this compound-Pt(II) complex showed lower cytotoxic activity than cisplatin (B142131), it demonstrated greater selectivity towards tumor cells nih.gov.
Studies involving nucleoside transporters have also provided insights into selective toxicity. This compound's toxicity to human neuroblastoma cell lines and peripheral blood mononuclear cells (PBMCs) can be differentially affected by nucleoside transport inhibitors like nitrobenzyl thioinosine (NBTI) nih.gov. NBTI abolished this compound's cytotoxic effect in PBMCs but not in neuroblastoma cells, suggesting that neuroblastoma cells may possess a nucleoside transport mechanism insensitive to NBTI, potentially allowing for selective targeting nih.gov.
Certain this compound analogues have also shown selective activity against specific cancer cell lines or against cancer cells compared to normal cells researchgate.netresearchgate.net. For instance, some 7-substituted this compound analogues have demonstrated interesting anti-cancer activity researchgate.net. The selective toxicity of some microtubule inhibitors, including certain chemical agents identified based on their activity against highly tumorigenic cell lines, suggests potential differences in the microtubules of tumorigenic and non-tumorigenic cells plos.org.
Research findings on selective toxicity of this compound analogues:
| Compound | Cell Lines Tested | Selectivity Observation | Source |
| Carbocyclic C-analog of this compound | MCF7 (tumorigenic), HFF1 (non-tumorigenic) | Less potent than this compound but more selectively toxic to MCF7 cells. | muni.cz |
| This compound-Pt(II) complex | HeLa, A375, WM266 (cancer), HDF (normal) | Lower cytotoxicity than cisplatin but greater selectivity towards tumor cells. | nih.gov |
| This compound | Human neuroblastoma, PBMCs | Toxicity to PBMCs abolished by NBTI, but not to neuroblastoma cells. | nih.gov |
| Sangivamycin | SARS-CoV-2 infected Vero E6 cells, Vero E6 cells | Selective effect on SARS-CoV-2 replication with an EC₅₀ of 0.01 µM and SI > 5. | elifesciences.org |
| 5-hydroxymethylthis compound (HMTU) | BHK-21 cells | Potent antiviral activity against flaviviruses and coronaviruses without obvious cytotoxicity. | nih.gov |
Toxicity and Resistance Mechanisms of Tubercidin
Mechanisms of Tubercidin Toxicity
This compound has been shown to induce toxicity in several key organ systems, presenting significant challenges for its systemic use.
Nephrotoxicity
Nephrotoxicity is a significant adverse effect associated with this compound, leading to the discontinuation of clinical trials in cancer chemotherapy nih.gov. While the precise mechanisms are still under investigation, drug-induced nephrotoxicity can occur through various pathways, including proximal tubular injury, tubular obstruction by crystals or casts, and interstitial nephritis mdpi.com. Given this compound's nature as a nucleoside analog and its impact on nucleic acid synthesis, potential mechanisms could involve the accumulation of the compound or its metabolites in renal tubular cells, interfering with their normal function and leading to cellular damage. Studies in mice have shown that this compound administration can result in kidney injury caymanchem.comasm.orgnih.gov.
Hepatotoxicity
This compound also exhibits considerable hepatotoxicity, posing a major limitation to its clinical use nih.govcaymanchem.com. The liver, being a primary site of metabolism and detoxification, is susceptible to damage from various compounds. While specific detailed mechanisms of this compound-induced hepatotoxicity are not extensively elucidated in the provided search results, the general mechanisms of drug-induced liver injury can involve idiosyncratic reactions, interference with metabolic enzymes (such as cytochrome P450 systems), oxidative stress, and disruption of bile salt transport nih.gov. This compound's interference with fundamental cellular processes like protein synthesis could contribute to hepatic dysfunction. Studies in mice have reported liver injury following this compound administration caymanchem.comasm.orgnih.gov. Research utilizing a pan-methylation inhibitor, which included this compound, has also explored the impact on methylation reactions in liver cells in the context of hepatitis C virus infection, suggesting potential interactions with hepatic metabolic pathways physiology.org.
Cardiotoxicity
Cardiotoxicity is another critical adverse effect of this compound, particularly concerning for individuals with pre-existing cardiac conditions like ischemic cardiomyopathy nih.govresearcher.liferesearchgate.netdntb.gov.ua. Research has begun to clarify the molecular pathways involved in this compound-induced cardiotoxicity.
Studies using murine cardiomyocyte cell lines (FMC84 and HL-1) have demonstrated that this compound enhances apoptosis, particularly under conditions mimicking serum deprivation and/or hypoxia nih.govresearcher.liferesearchgate.netdntb.gov.ua. A key finding is that this compound treatment leads to a pronounced enlargement and aggregation of nuclear speckles (NSs), visualized using an anti-SC35 antibody nih.govresearcher.liferesearchgate.netresearchgate.net. NSs are dynamic structures within the nucleus involved in mRNA processing, including transcription and alternative splicing nih.gov. This compound's disruption of NSs is hypothesized to interfere with their critical functions in mRNA metabolism, affecting the alternative splicing of cell death genes and potentially exacerbating damage in stressed cardiomyocytes nih.govresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net. Quantitative analysis in FMC84 and HL-1 cells showed a significant decrease in the number of SC35-labeled NSs condensates and an increase in their size, with more condensates falling into larger size categories (1.5–2 µm) compared to control cells under stress conditions researchgate.net. This disruption of NSs-mediated regulation of apoptotic gene expression is suggested to increase cardiomyocyte toxicity under ischemic and hypoxic conditions nih.gov.
Here is a data table summarizing the effect of this compound on nuclear speckles in cardiomyocytes:
| Cell Line | Condition | This compound Treatment | Effect on Number of NSs | Effect on Size of NSs |
| FMC84 | Serum starvation/Hypoxia | Yes | Significantly decreased | Increased (larger condensates 1.5-2 µm) researchgate.net |
| FMC84 | Serum starvation/Hypoxia | No | Control levels | Control levels |
| HL-1 | Serum starvation/Hypoxia | Yes | Significantly decreased | Increased (larger condensates 1.5-2 µm) researchgate.net |
| HL-1 | Serum starvation/Hypoxia | No | Control levels | Control levels |
Bone Marrow Progenitor Cell Toxicity
This compound has a direct dose-dependent inhibitory effect on myeloid and erythroid human bone marrow progenitor cells in vitro asm.orgnih.gov. These progenitor cells are crucial for the production of various blood cells rochester.edu. Studies have shown that this compound causes a consistent 50% inhibition of granulocyte-macrophage colony-forming units (CFU-GM) and erythroid burst-forming units (BFU-E) at concentrations of 2 to 3 nM asm.orgnih.gov. At higher doses, BFU-E were found to be more sensitive to this compound toxicity than CFU-GM. Complete inhibition (99%) of BFU-E colonies occurred at 10 nM this compound, while complete inhibition of CFU-GM required a higher concentration of 100 nM asm.orgnih.gov. This toxicity to bone marrow progenitor cells contributes to the hematological adverse effects associated with this compound.
Here is a data table illustrating the inhibitory effect of this compound on human bone marrow progenitor cells:
| Cell Type | Effect | This compound Concentration (nM) | Observed Outcome |
| CFU-GM | 50% Inhibition | 2-3 asm.orgnih.gov | Reduced colony formation |
| BFU-E | 50% Inhibition | 2-3 asm.orgnih.gov | Reduced colony formation |
| BFU-E | 99% Inhibition | 10 asm.orgnih.gov | Near complete inhibition |
| CFU-GM | Complete Inhibition | 100 asm.orgnih.gov | Complete inhibition |
Mechanisms of Resistance to this compound
Resistance to this compound can arise through various mechanisms, often related to its transport into cells and its subsequent metabolism. As an adenosine (B11128) analog, this compound typically enters cells via nucleoside transporters nih.govplos.org. Alterations in the expression or function of these transporters can lead to reduced intracellular accumulation of this compound, thereby conferring resistance. For instance, studies in Trypanosoma brucei have shown that silencing of hexose (B10828440) transporters can lead to this compound resistance nih.gov. Additionally, modifications in the enzymes responsible for phosphorylating this compound to its active triphosphate form, or alterations in the target enzymes (like polymerases or phosphoglycerate kinase), could also contribute to resistance medchemexpress.comnih.gov. Adaptation to alternative metabolic pathways, such as glucose-independent metabolism in Trypanosoma brucei, has also been linked to this compound resistance nih.gov. Research into this compound resistance mechanisms is ongoing and includes studies in various organisms, such as Leishmania major, where a novel endoplasmic reticulum protein has been implicated in resistance plos.org.
Nucleoside Transport Mechanisms and Resistance
Cellular uptake of this compound is primarily mediated by nucleoside transporters, as it is a purine (B94841) analog. Resistance to this compound can occur due to functional loss or alteration of these transporters, leading to decreased intracellular accumulation of the compound. plos.orgpnas.org
In Leishmania parasites, which are unable to synthesize purines de novo and rely on salvaging them from their host, nucleoside transporters on the plasma membrane are critical for purine uptake. plos.orgoup.comnih.gov Resistance to this compound in Leishmania major has been linked to mutations or amplification of genes encoding appropriate transporters, resulting in reduced this compound entry into the cell. plos.org Leishmania donovani possesses specific high-affinity adenosine-pyrimidine nucleoside transporters, LdNT1.1 and LdNT1.2, which also transport this compound. pnas.org Studies on this compound-resistant L. donovani cell lines, such as TUBA5, have shown impaired transport of this compound, adenosine, and pyrimidine (B1678525) nucleosides. pnas.orgpnas.org Genetic analysis of the TUBA5 cell line revealed point mutations in the LdNT1.1 gene, specifically G183D and C337Y substitutions, which significantly reduced the maximum transport velocity (Vmax) without substantially altering the binding affinity (Km) for adenosine. pnas.org This suggests that these mutations impair the translocation process mediated by the transporter. pnas.org Interestingly, the G183D mutation in LdNT1.1 was found to be essential for pyrimidine nucleoside transport but not adenosine transport, indicating that this residue in transmembrane domain 5 likely contributes to the substrate translocation pathway and influences substrate selectivity. pnas.org
In Trypanosoma brucei, the parasite responsible for African sleeping sickness, this compound relies on the TbAT1/P2 transporter for its trypanocidal activity. researchgate.netasm.org Resistance to this compound in T. brucei bloodstream forms can be caused by homozygous disruption of the TbAT1 gene. asm.org
In Chinese hamster ovary (CHO) cells, resistance to this compound can arise at a high frequency, and this resistance is often associated with a lack of detectable adenosine kinase activity. nih.gov While this primarily relates to metabolism (Section 5.2.2), the initial uptake via nucleoside transporters is a prerequisite for intracellular phosphorylation.
Data on the impact of specific transporter mutations on this compound sensitivity can be summarized in tables, illustrating the changes in transport kinetics or resistance levels.
| Cell Line/Organism | Transporter Involved | Genetic Alteration | Effect on this compound Transport | Effect on this compound Resistance | Citation |
| Leishmania major | Adenosine permease | Functional loss/mutation/amplification of tor gene | Decreased entry | Increased | plos.org |
| Leishmania donovani TUBA5 | LdNT1.1 | G183D and C337Y point mutations | Impaired transport (reduced Vmax) | Increased | pnas.org |
| Trypanosoma brucei | TbAT1/P2 | Homozygous disruption of TbAT1 gene | Reduced uptake | Increased | asm.org |
Altered Nucleotide Metabolism in Cancer Cells
This compound, as an adenosine analog, exerts its toxicity after being anabolized to its phosphorylated forms, ultimately being incorporated into nucleic acids. nih.govdrugbank.com A key enzyme in this metabolic activation pathway is adenosine kinase, which phosphorylates adenosine and its analogs like this compound to their monophosphate forms. nih.govasm.org
Resistance to this compound has been strongly correlated with reduced or absent adenosine kinase activity in various cell types, including CHO cells and Neurospora crassa. nih.govasm.org In CHO cells, high-level resistance to this compound frequently occurs due to mutations at the adenosine kinase locus, resulting in a deficiency of this enzyme. nih.gov This deficiency prevents the efficient phosphorylation of this compound, thus limiting its conversion to the toxic nucleotide forms and subsequent incorporation into DNA and RNA. nih.gov Studies have shown that this compound resistance in CHO cells is a recessive genetic marker, consistent with a loss-of-function mutation in a gene encoding adenosine kinase. nih.gov
In Neurospora crassa, this compound-resistant mutants were isolated, and at least one appeared to be deficient in adenosine kinase. asm.org While N. crassa is insensitive to exogenous adenosine, this compound is toxic, and resistance in some mutants was linked to the lack of nucleoside transport; however, other resistant strains with normal nucleoside transport showed adenosine kinase deficiency. asm.org
The importance of adenosine kinase in this compound sensitivity highlights how alterations in nucleotide metabolism enzymes can serve as a major mechanism of resistance. Cells with reduced adenosine kinase activity are less able to convert this compound into its active, toxic forms, thereby conferring resistance.
Role of Endoplasmic Reticulum Proteins in Resistance
Emerging research suggests that proteins localized to the endoplasmic reticulum (ER) may also play a role in this compound resistance, particularly in parasitic organisms.
In Leishmania major, a novel protein located in the endoplasmic reticulum, termed this compound-Resistance Protein (TRP), has been identified and characterized as being involved in this compound resistance. plos.orgnih.govresearchgate.net Overexpression of TRP in L. major parasites led to decreased susceptibility to this compound compared to wild-type parasites. plos.orgnih.gov Increased levels of trp mRNA and protein were observed in the resistant transfectants. plos.orgnih.gov Immunofluorescence studies revealed that TRP co-localizes with the ER in L. major. plos.orgnih.gov While the precise mechanism by which TRP mediates this compound resistance is still under investigation, in silico predictions suggest that TRP might be an ER lumen protein potentially involved in multidrug efflux transport or interacting with the purine metabolic pathway. plos.orgresearchgate.net
This finding suggests a potential mechanism of resistance involving the sequestration or efflux of this compound or its metabolites from the cytoplasm into the ER lumen, or an indirect effect on purine metabolism mediated by an ER-localized protein. Further research is needed to fully elucidate the role of TRP and other potential ER proteins in the context of this compound resistance. plos.orgnih.gov
Preclinical Studies and Therapeutic Strategies Involving Tubercidin
In Vitro Efficacy Studies
In vitro studies are fundamental in the initial assessment of a compound's biological activity, allowing for controlled experiments on specific cell types. news-medical.nettd2inc.com Tubercidin has been investigated in numerous in vitro models to determine its efficacy against a variety of infectious agents and cancer cells.
Cell Line Models
This compound has shown activity across a diverse panel of cell lines, reflecting its broad-spectrum potential. In the context of infectious diseases, it has been tested against various viruses, bacteria, and parasites. For example, this compound exhibited antiviral effects against Porcine reproductive and respiratory syndrome virus (PRRSV) in Marc-145 cells and Porcine alveolar macrophages (PAMs). asm.orgnih.gov It has also demonstrated activity against human coronaviruses (HCoVs) like HCoV-OC43 and HCoV-229E in Huh7 cells, and against flaviviruses such as Zika virus (ZIKV), Yellow fever virus (YFV), Japanese encephalitis virus (JEV), and West Nile virus (WNV) in BHK-21 cells. nih.gov Antibacterial activity has been observed against Streptococcus faecalis and various strains of Mycobacterium tuberculosis (Mtb) and nontuberculosis Mycobacteria (NTM), including drug-sensitive and drug-resistant strains. medchemexpress.comasm.orgmicrobiologyresearch.orgnih.gov Antiparasitic activity has been reported against Trypanosoma brucei, Trypanosoma gambiense, Trypanosoma congolense, Schistosoma mansoni, Schistosoma japonicum, and Leishmania species (e.g., L. amazonensis, L. braziliensis, L. infantum chagasi, and L. major). researchgate.netasm.orgplos.orgresearchgate.netfrontiersin.org
In oncology research, this compound has shown cytotoxic activity against various cancer cell lines. It has demonstrated prominent anti-small-cell lung cancer (SCLC) activities in vitro using cell lines such as DMS 114. nih.gov Cytotoxic effects have also been observed in human neoplastic cell lines like KB cells, P388, and A549 tumor cells. medchemexpress.comresearchgate.net Studies involving platinum(II) complexes linked to this compound have evaluated cytotoxicity against human cancer cell lines including HeLa, A375, and WM266. nih.govresearchgate.net
Evaluation of IC50 and EC50 Values
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used in in vitro studies to quantify the potency of a compound. IC50 represents the concentration of a substance required to inhibit a biological process by half, while EC50 is the concentration of a substance that produces a half-maximal effect.
This compound has shown potent in vitro activity with low IC50 and EC50 values against various targets. For instance, it inhibited the growth of Streptococcus faecalis (8043) with an IC50 of 0.02 μM. medchemexpress.com Against human bone marrow progenitor cells, this compound exhibited dose-dependent inhibitory effects on CFU-GM and BFU-E, with IC50 values of 3.4±1.7 nM and 3.7±0.2 nM, respectively, after continuous exposure for 14 days. selleckchem.comasm.org For Leishmania mexicana, the EC50 value for this compound against the drug-sensitive Cas9/T7 strain was significantly lower than against the resistant cas9ΔNT1 strain, highlighting the role of nucleoside transporters in its uptake and efficacy. researchgate.net In antiviral studies, this compound and its derivatives have shown activity in the nanomolar to low micromolar range against various viruses. asm.orgnih.govnih.gov For example, 5-hydroxymethylthis compound (B1199410), a derivative, exhibited potent antiviral activity against several flaviviruses and coronaviruses at concentrations up to 20 μM without obvious cytotoxicity in BHK-21 cells. nih.gov
| Target Organism/Cell Line | Assay Type | Metric (IC50 or EC50) | Value | Reference |
| Streptococcus faecalis (8043) | Growth Inhibition | IC50 | 0.02 μM | medchemexpress.com |
| Human CFU-GM (Bone Marrow Progenitor) | Growth Inhibition | IC50 | 3.4 ± 1.7 nM | selleckchem.comasm.org |
| Human BFU-E (Bone Marrow Progenitor) | Growth Inhibition | IC50 | 3.7 ± 0.2 nM | selleckchem.comasm.org |
| Leishmania mexicana (Cas9/T7) | Drug Sensitivity | EC50 | Lower than ΔNT1 | researchgate.net |
| Leishmania mexicana (cas9ΔNT1) | Drug Sensitivity | EC50 | Higher than T7 | researchgate.net |
| PRRSV in Marc-145 cells/PAMs | Antiviral Activity | Not specified (nM range) | 150-500 nM | asm.orgnih.gov |
| HCoVs in Huh7 cells | Antiviral Activity | Not specified | Potent | nih.gov |
| Flaviviruses in BHK-21 cells | Antiviral Activity | Not specified | Potent | nih.gov |
| Mycobacterium tuberculosis | MIC | Not specified | High activity | microbiologyresearch.orgnih.gov |
| NTM strains | MIC | Not specified | High activity | microbiologyresearch.orgnih.gov |
| SCLC cell lines (e.g., DMS 114) | Cytotoxicity | Prominent activity | Not specified | nih.gov |
| KB, P388, A549 tumor cells | Cytotoxicity | Potent activity | Not specified | medchemexpress.comresearchgate.net |
| HeLa, A375, WM266 (Pt complex study) | Cytotoxicity (MTT) | Varies by complex | Not specified | nih.govresearchgate.net |
In Vivo Efficacy Studies
While in vitro studies provide initial insights, in vivo studies using animal models are essential to evaluate the efficacy of a compound within a complex biological system, mimicking the conditions of human disease more closely. ppd.comnews-medical.nettd2inc.com
Animal Models of Infection
This compound and its derivatives have been investigated in animal models for various infectious diseases. In studies of leishmaniasis, a disease caused by Leishmania parasites, this compound associated with nitrobenzylthioinosine (NBMPR), an inhibitor of nucleoside transport in mammalian cells, demonstrated antiparasitic efficacy in vivo against L. amazonensis in mice. plos.orgresearchgate.net This combination aimed to protect mammalian cells from this compound's toxicity while allowing it to target the parasites. This compound has also shown promising in vivo activity against trypanosomatid parasites, including Trypanosoma congolense, with derivatives like 3′-deoxythis compound demonstrating curative activity in animal models of acute and central nervous system (CNS)-stage Human African Trypanosomiasis (HAT). researchgate.netnih.gov Studies in primates (capuchin monkeys and baboons) infected with Schistosoma japonica and Schistosoma mansoni showed that a single treatment with this compound, administered after absorption into red blood cells, completely arrested the infections for several months. nih.gov
Animal Models of Cancer
Animal models, particularly xenograft models in mice where human cancer cells are implanted, are widely used to assess the in vivo antitumor activity of potential therapeutics. ebraincase.compitt.edu this compound has been evaluated in such models. In a small-cell lung cancer (SCLC) xenograft mouse model using DMS 114 cells, this compound treatment significantly repressed tumor growth. nih.gov Some mice in the this compound-treated group even exhibited a complete response with no detectable tumors at the end of the study. nih.gov Additionally, 5-iodothis compound (B1582133), a derivative of this compound, has shown anti-tumor activity in carcinoma xenograft mouse models, reducing tumor size in both p53-dependent and p53-independent manners. researchgate.netplos.org
| Disease/Cancer Type | Animal Model | Key Findings | Reference |
| Leishmaniasis (L. amazonensis) | Mice | Efficacy when combined with NBMPR | plos.orgresearchgate.net |
| Trypanosomiasis (T. congolense) | Animal models (not specified, likely mice) | Promising in vivo activity (for 3′-deoxythis compound) | researchgate.net |
| Human African Trypanosomiasis | Murine models (acute and CNS-stage) | Curative activity (for 3′-deoxythis compound) | nih.gov |
| Schistosomiasis japonica | Capuchin monkeys (Cebus apella) | Complete arrest of infection for 6 months | nih.gov |
| Schistosomiasis mansoni | Baboons (Papio cyanocephalus, P. hamadryas) | Complete arrest of infection for 6 months, eliminated female worms | nih.gov |
| Small-Cell Lung Cancer (SCLC) | Xenograft mouse model (DMS 114 cells) | Significant repression of tumor growth, some complete responses | nih.gov |
| Carcinoma | Xenograft mouse models | Reduced tumor size (for 5-iodothis compound), p53-dependent and -independent | researchgate.netplos.org |
| Herpes Simplex Virus Type 2 (HSV-2) | Hairless mice | Efficacy in suppressing skin lesions, paralysis, and mortality (for xylothis compound) | nih.gov |
Combination Therapies
Combining this compound with other agents has been explored as a strategy to enhance its therapeutic efficacy and potentially mitigate toxicity. A notable example is the combination of this compound with nitrobenzylthioinosine (NBMPR) or its monophosphate form (NBMPR-P). plos.orgresearchgate.netselleckchem.comasm.org NBMPR is an inhibitor of nucleoside transport in mammalian cells. plos.orgresearchgate.net By blocking the uptake of this compound into host cells, NBMPR can reduce host toxicity while allowing this compound to selectively target pathogens or cancer cells that have different nucleoside transport mechanisms or higher metabolic requirements for nucleosides. plos.orgresearchgate.netasm.org This approach has shown promise in in vivo studies against leishmaniasis and schistosomiasis, where the combination treatment was effective against the parasites while protecting mammalian cells. plos.orgresearchgate.netasm.org In vitro studies have also demonstrated that NBMPR-P can protect human bone marrow progenitor cells from this compound toxicity in a dose-dependent manner. asm.org
Another approach in combination therapy involves developing novel compounds that integrate structural elements of this compound with other active molecules. For instance, hybrid molecules combining structural elements of this compound and cordycepin (B1669437) have been synthesized and evaluated for activity against Trypanosoma brucei. researchgate.netnih.gov These hybrid nucleosides, such as 3′-deoxythis compound, have shown potent in vitro activity and curative effects in animal models of HAT, suggesting that combining features of different nucleoside analogs can lead to highly effective therapeutic candidates. nih.gov Furthermore, novel platinum(II) complexes linked to the this compound scaffold have been synthesized and tested for their anticancer properties, demonstrating cytotoxic activity in various cancer cell lines. nih.govresearchgate.netacs.org
This compound with Nucleoside Transport Inhibitors (e.g., NBMPR-P)
The co-administration of this compound with nucleoside transport inhibitors, such as nitrobenzylthioinosine 5'-monophosphate (NBMPR-P), has been investigated as a strategy to enhance the selective toxicity of this compound towards target cells while protecting host tissues. Studies in mice demonstrated that four successive daily intraperitoneal injections of this compound at 5 mg/kg per day resulted in 100% mortality, primarily due to hepatic and renal injuries, as well as damage to the pancreas and massive peritonitis leading to intestinal obstruction secondary to abdominal adhesions. sun-shinechem.comselleckchem.comnih.govnih.govepa.gov Co-administration of NBMPR-P at 25 mg/kg per day provided complete protection to the mice, resulting in 100% survival and no evidence of injury to the liver, kidney, spleen, pancreas, mesentery, or peritoneal mesothelium. sun-shinechem.comselleckchem.comnih.govnih.govepa.govamerigoscientific.com
In vitro studies using human bone marrow progenitor cells showed that this compound alone had a direct dose-dependent inhibitory effect on myeloid and erythroid progenitor cells. selleckchem.comnih.govnih.gov Consistent inhibition (50%) of granulocyte-macrophage CFU (CFU-GM) and erythroid burst-forming units (BFU-E) occurred at 2 to 3 nM this compound. nih.govnih.gov At higher doses, BFU-E were more sensitive to this compound toxicity than CFU-GM, with complete inhibition (99%) of BFU-E colonies occurring at 10 nM this compound, while complete inhibition of CFU-GM occurred at 100 nM. nih.govnih.gov NBMPR-P at concentrations ranging from 10 to 100 nM protected CFU-GM and BFU-E from this compound toxicity in a dose-dependent manner. nih.govnih.gov
Therapeutic effects were observed in mice bearing transplanted neoplasms, including Ehrlich ascites carcinoma, leukemia L1210/TG8, and colon carcinoma 26, when treated with potentially lethal dosages of this compound administered alongside host-protecting dosages of NBMPR-P. nih.govaacrjournals.org This combination resulted in substantial kill of neoplastic cells and long-term survival. nih.govaacrjournals.org Optimal dosages of NBMPR-P protected host vital tissues but did not protect neoplastic cells in ascitic fluids. nih.govaacrjournals.org However, at supraoptimal dosages of NBMPR-P, therapeutic failures occurred due to neoplastic deaths, indicating that higher concentrations of NBMPR-P could also protect neoplastic ascites cells against this compound cytotoxicity. nih.govaacrjournals.org This suggests that the selectivity of this compound toxicity towards certain neoplastic cells can be modified by NBMPR-P dosage. nih.govaacrjournals.org
The tissue distribution of this compound in mice was also influenced by NBMPR-P treatment. epa.gov NBMPR-P decreased the content of this compound-derived radioactivity in the liver and increased it in the kidney. epa.gov The half-life of the decline in this compound levels in serum was longer in NBMPR-P-treated mice compared to untreated mice. epa.gov Intraperitoneal administration of NBMPR-P prevented ascites and the appearance of amylase in peritoneal fluid caused by intraperitoneal this compound, shifting the LD50 of intraperitoneally injected this compound to markedly higher values. epa.gov This protective effect is consistent with the inhibition by NBMPR-P of this compound accumulation in the mesentery and pancreas. epa.gov
This compound with Antimalarial Agents
Research has explored the potential of combining this compound with other antimalarial agents. Infection of human erythrocytes by Plasmodium falciparum significantly altered the transport characteristics of nucleosides like adenosine (B11128) and this compound compared to uninfected erythrocytes. nih.gov A component of this transport in infected cells was insensitive to NBMPR. nih.gov In vitro studies showed that this compound exhibited antimalarial activity against two strains of Plasmodium falciparum, with ID50 values of 0.43 and 0.51 µM for the FCQ-27 and multi-drug-resistant K-1 strains, respectively. nih.gov
Nucleoside transport inhibitors such as NBMPR, nitrobenzylthioguanosine (NBTGR), dilazep (B1670637), and dipyridamole (B1670753) also demonstrated independent antimalarial activity in vitro. nih.gov The combination of this compound with NBMPR or NBTGR showed synergistic activity in vitro against P. falciparum. nih.gov Conversely, combinations of this compound with dilazep or dipyridamole exhibited subadditive activity. nih.gov HPLC analysis indicated that NBMPR could permeate the infected cell membrane and was catabolized in vitro, leading to alterations in the purine (B94841) pool within the infected erythrocyte. nih.gov These findings suggest the potential for using cytotoxic nucleosides like this compound in conjunction with a nucleoside transport inhibitor to target P. falciparum infection while protecting host tissue. nih.gov
However, other studies investigating combinations of dihydrofolate reductase inhibitors with antipurine compounds, including this compound, against Plasmodium falciparum in vitro did not consistently demonstrate synergistic activity. nih.govresearchgate.net Weak synergism was observed in combinations of this compound with the antipyrimidine compounds pyrazofurin (B1679906) and menoctone. nih.gov this compound demonstrated both cytotoxic and cytostatic effects over the 48-hour intraerythrocytic cycle of synchronized parasites. nih.gov
Platinum-Nucleos(t)ide Complexes of this compound
The synthesis and evaluation of platinum complexes containing this compound have been explored as a strategy to develop novel anticancer agents. A novel neutral platinum(II) complex was synthesized using this compound as a ligand, where a cisplatin-like unit was linked to the C6 purine position of this compound through a diamine linker. nih.govresearchgate.netresearchgate.net This complex was designed to introduce a cisplatin-like moiety into the this compound scaffold. nih.govresearchgate.netresearchgate.net
Studies have investigated the interaction of such platinum complexes with DNA. A platinum(II) complex with a diamine linker installed at the C6 purine position of this compound showed capability to react with DNA purine bases, confirmed by a model reaction with deoxyguanosine monophosphate. researchgate.net The interaction of a synthesized platinum complex with a model duplex DNA was monitored using CD spectroscopy and compared to cisplatin (B142131) and this compound. nih.gov These platinum complexes carrying the cisplatin-like moiety linked to this compound through an N-alkyl-amide diamino spacer at the purine C6 position have shown capability to react more quickly than cisplatin with model duplex DNA chains. researchgate.netresearchgate.netnih.gov
The antiproliferative activity of these platinum-tubercidin complexes has been evaluated against various human cancer cell lines, including HeLa, A375, WM266, A549, and Cal27 cells. nih.govresearchgate.net Studies compared the cell viability against these cell lines using the MTT test and sulforhodamine B assay. nih.govresearchgate.net The anticancer potential of neutral platinum(II) complexes linked to this compound through an N-alkyl-amide diamino spacer at the C6 purine position has been tested. researchgate.netresearchgate.netnih.gov
Strategies to Mitigate this compound Toxicity
This compound is known for its potent biological activities but also for its significant toxicity to host cells. Strategies to mitigate this toxicity are crucial for its potential therapeutic application.
Chemical Modifications of this compound
Chemical modifications of the this compound molecular scaffold have been pursued with the aim of reducing its strong toxicity while retaining or enhancing desirable biological activities. Modifications have primarily focused on the C6, C7, and C8 positions of the purine ring. nih.govmdpi.com Specifically, substitutions at the C6 purine position with alkyl, aryl, and heteroaryl substituents have yielded analogues with significant biological activities. nih.gov C6 alkylamino derivatives of this compound are among the synthesized analogues. nih.gov The presence of adjacent amine functions on the same alkyl chain can be exploited for chelating biomaterials. nih.govresearchgate.net
Combining the molecular scaffolds of this compound and cordycepin has led to the development of 3′-deoxythis compound, which demonstrated potent activity against Trypanosoma brucei and improved oral bioavailability. mdpi.comnih.gov Modification of the 6-amino group of this compound has also been explored, with the synthesis of 32 analogues and evaluation of their anti-trypanosomal activities. mdpi.com The 6-methylamino analogue (CL5564) displayed potent activity against intracellular amastigotes of T. cruzi and L. infantum, showing submicromolar potency and high selectivity with no observed cytotoxicity for host cells. mdpi.comresearchgate.net
Glycosylation of nucleoside analogues, including this compound, represents a method to modulate pharmacological profiles, potentially impacting toxicity and bioavailability. rsc.org Biocatalytic glycosylation using enzymes like the nucleoside-specific 3′-O-glycosyltransferase AvpGT from Streptomyces sp. AVP053U2 has been investigated. rsc.org AvpGT catalyzes the 3′-O-glucosylation of this compound and demonstrates broad substrate promiscuity towards various nucleoside analogues. rsc.org
Further modifications of modified nucleosides, including this compound, have been explored to reduce toxicity and potentially enhance antiviral activity. acs.org While single modifications can lead to high activity but also high toxicity, additional modifications may reduce toxicity and, in some cases, increase antiviral efficacy. acs.org
Future Directions in Tubercidin Research
Development of Novel Tubercidin Analogues with Improved Selectivity
A significant area of future research involves the synthesis and evaluation of novel this compound analogues aimed at improving selectivity and reducing host cell toxicity. Modifications to the this compound structure, particularly at positions 6 and 7 of the 7-deazapurine core and the 5' position of the ribose sugar, have shown promise in altering activity and selectivity profiles. uantwerpen.beacs.org
Studies have explored 6-methyl-7-deazapurine nucleoside analogues, with some showing potent in vitro activity against viruses like Influenza A and Dengue virus without apparent cytotoxicity. uantwerpen.be Substituting a 6-methyl group for a 6-amino group in certain 7-(4-chlorophenyl) substituted this compound analogues has been shown to largely retain anti-Trypanosoma cruzi activity while improving selectivity against mammalian fibroblasts. uantwerpen.be Research into 7-modified 6-methyl this compound derivatives is ongoing to expand the understanding of structure-activity relationships (SAR) with non-aromatic substituents. uantwerpen.be
Quantitative Structure-Activity Relationship (QSAR) studies on this compound analogues, such as 5-iodo- and diaryl-analogues, are being employed to provide a rationale for drug design and explore mechanisms of action. tandfonline.com These studies suggest that specific substituents at different positions can enhance adenosine (B11128) kinase (AK) specificity and selectivity, potentially improving brain/cell penetration and reducing side effects compared to adenosine receptor agonists. tandfonline.com For instance, a compound with Cl, C6H4-4-Cl, CH2NH2, and OH at specific positions is predicted to have significantly higher potency. tandfonline.com
Structure-guided drug design focusing on adenosine analogues, including those related to this compound, is being used to identify inhibitors with selectivity against specific targets like Mycobacterium tuberculosis Adenosine Kinase (MtbAdoK) over the human counterpart (hAdoK). acs.org Modifications at the N6, N7, and 5' positions of the adenine (B156593) ring and ribose moiety are being investigated, with N6 substitutions potentially offering higher selectivity to MtbAdoK. acs.org
Further research is needed to optimize the pharmacokinetic parameters of these novel analogues. acs.org
Exploration of New Molecular Targets
Identifying and validating new molecular targets is crucial for expanding the therapeutic potential of this compound and its analogues. While this compound is known to act on various targets, including those involved in RNA processing, nucleic acid and protein synthesis, and as an adenosine mimic toku-e.com, research is exploring additional specific targets, particularly in pathogens and cancer cells.
In the context of parasitic diseases like leishmaniasis, the purine (B94841) metabolism pathway in Leishmania parasites, which are unable to synthesize purines de novo and rely on host salvage pathways, presents a potential target for drug development based on adenosine analogues like this compound. plos.orgnih.gov Studies have identified genes and proteins associated with this compound resistance in Leishmania major, such as the this compound-resistance protein (TRP) localized to the endoplasmic reticulum, which may be involved in multidrug efflux or purine metabolism. plos.orgnih.gov Further investigation into how TRP mediates resistance and its impact on purine metabolism is needed. nih.gov
In cancer research, this compound has shown activity against small-cell lung cancer (SCLC). nih.gov Screening of natural product libraries has identified this compound as displaying prominent anti-SCLC activities, and subsequent research has identified new cellular factors, such as BCAT1, as potential therapeutic targets with clinical implications in SCLC patients. nih.gov
Molecular docking studies are also being used to understand the interaction of this compound with viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of porcine nidoviruses, suggesting this enzyme as a potential target for its antiviral activity. uu.nlresearchgate.net
Haspin, an atypical serine/threonine protein kinase, has been identified as a potential target for cancer therapy, and 5-iodothis compound (B1582133) has shown potent in vitro inhibitory activity against it. mdpi.com Molecular dynamics simulations and quantum chemical calculations are being used to understand the binding interactions, including halogen bonding, to inform the design of more potent ligands targeting Haspin. mdpi.com
Advanced Drug Delivery Systems for this compound
Given this compound's toxicity and potential issues with cellular uptake and metabolism, the development of advanced drug delivery systems is a critical future direction. These systems aim to improve the therapeutic index by selectively delivering this compound to target cells or tissues, reducing systemic exposure and toxicity.
Research into drug delivery systems for nucleoside analogues, including this compound, has explored various approaches such as liposomes, nanoparticles, and erythrocytes to overcome deficiencies in intracellular transport or drug activation in tumor cells. nih.gov Biodegradable nanogels, particularly cationic polymer networks, are being investigated for the delivery of nucleoside 5'-triphosphates, the active form of many nucleoside analogues, to address issues of stability and improve delivery to drug-resistant cells. nih.gov Studies have shown that nanogels loaded with nucleoside triphosphates can increase cytotoxicity and reduce drug resistance in resistant cancer cell lines. nih.gov
While specific advanced delivery systems for this compound itself are an active area of research, the principles and technologies developed for other nucleoside analogues are highly relevant and are expected to be applied to this compound to enhance its therapeutic efficacy and safety profile.
Repurposing this compound for Emerging Diseases
The broad-spectrum activity of this compound suggests its potential for repurposing against emerging infectious diseases. Drug repurposing screens are an attractive strategy to accelerate the identification of potential treatments for new or re-emerging pathogens. uu.nlresearchgate.net
Recent studies have identified this compound as a potent antiviral agent against porcine nidoviruses, including Porcine Epidemic Diarrhea Virus (PEDV), Severe Acute Respiratory Syndrome Coronavirus (SADS-CoV), and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). uu.nlresearchgate.net this compound demonstrated significant inhibitory effects on viral replication. uu.nlresearchgate.net Molecular docking suggested interactions with the viral RdRp. uu.nlresearchgate.net This highlights the potential for exploring this compound's activity against other emerging viral threats. uu.nlresearchgate.net
Furthermore, 5-hydroxymethylthis compound (B1199410), a derivative, has shown potent antiviral activity against flaviviruses (such as Dengue virus, Zika virus, Yellow Fever virus, Japanese Encephalitis virus, and West Nile virus) and coronaviruses, including SARS-CoV-2, without significant cytotoxicity in in vitro studies. nih.gov This suggests that this compound derivatives could serve as lead compounds for broad-spectrum antiviral agents against emerging RNA viruses. nih.gov
The potential of this compound and its analogues against drug-resistant strains of existing pathogens, such as drug-resistant Mycobacterium tuberculosis and nontuberculosis Mycobacteria, is also being investigated through in vitro susceptibility studies. researchgate.net
Detailed Investigation of Toxicity Mechanisms to Inform Drug Design
A comprehensive understanding of the mechanisms underlying this compound's toxicity is paramount for designing safer analogues and optimizing its therapeutic use. Despite efforts to modify its structure to diminish toxicity, the specific pathways involved are not fully elucidated. researchgate.netnih.gov
Recent research is focusing on clarifying the molecular pathways of this compound-induced cardiotoxicity, particularly in the context of ischemic heart diseases. researchgate.netnih.govresearchgate.net Studies using cardiomyocyte cell lines have shown that this compound enhances apoptosis under conditions mimicking serum deprivation and/or hypoxia. researchgate.netnih.govresearchgate.net This cardiotoxicity is hypothesized to involve the induction of nuclear speckle (NS) condensation and alterations in the expression of apoptotic regulatory genes, potentially affecting alternative splicing of cell death genes. researchgate.netnih.govresearchgate.net
Further investigation into the interaction of this compound with cellular processes beyond nucleic acid synthesis, such as pre-mRNA processing and mitochondrial respiration, is necessary to fully understand its toxic effects. mdpi.com Elucidating these mechanisms at a detailed molecular level will provide critical information for the rational design of new this compound analogues with improved safety profiles and therapeutic windows.
Understanding the mechanisms of resistance to this compound in various organisms, such as the identification of the TRP protein in Leishmania, also contributes to understanding its interaction with host or pathogen cellular processes, which can indirectly inform toxicity studies and drug design. plos.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying Tubercidin biosynthetic gene clusters in Streptomyces species?
- Methodology : Utilize whole-genome sequencing (e.g., Illumina HiSeq) combined with bioinformatics tools like antiSMASH to predict secondary metabolite gene clusters. For validation, perform LC-MS to detect this compound production in culture extracts. Genomic similarity analysis (e.g., BLAST) can confirm homology to known this compound clusters (e.g., 81% similarity in Streptomyces TRM SA0054) .
- Key Considerations : Ensure high-quality genome assembly (N50 contig >100 kb) and prioritize GC-rich regions, as this compound clusters often reside in high-GC genomic areas (~73% in Streptomyces TRM SA0054) .
Q. How does this compound inhibit nucleic acid synthesis at the molecular level?
- Mechanism : this compound (7-Deazaadenosine) incorporates into DNA/RNA during replication/transcription, disrupting polymerase activity due to its modified deazapurine structure. This inhibits DNA replication and RNA/protein synthesis. Its IC₅₀ for Streptococcus faecalis growth inhibition is 0.02 μM, reflecting high potency .
- Validation : Use radiolabeled this compound in in vitro polymerase assays to quantify incorporation rates and measure downstream effects on transcription/translation via qPCR or ribopuromycylation assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antiviral efficacy across studies?
- Analysis Framework :
Contextualize experimental models : this compound’s activity varies by virus type (e.g., HCV vs. SARS-CoV-2) due to differences in viral polymerase structures. For example, derivatives like Remdesivir (a this compound analog) show efficacy against coronaviruses but not HCV .
Dose-response calibration : Compare IC₅₀ values across studies, ensuring assays use comparable cell lines (e.g., HEp-2 cells vs. primary hepatocytes) and account for cytotoxicity thresholds (e.g., HEp-2 cell IC₅₀ = 2 nM) .
Structural analysis : Use crystallography or molecular docking to assess binding affinity variations in viral vs. host polymerases .
Q. What computational strategies optimize this compound derivative design for enhanced target binding?
- Approach :
- Quantum mechanical modeling : Calculate second-order Møller–Plesset (EMP2) interaction energies between derivatives and target residues (e.g., gatekeeper residues in polymerases). Correlate EMP2 values with experimental SPR/ITC binding data (R² >0.8 in validated models) .
- Halogen-π interactions : Introduce halogen atoms (e.g., Cl, Br) to derivatives to strengthen binding via non-covalent interactions with aromatic residues. Monitor dissociation rates (kₒff) to validate improvements .
Q. How should researchers design genome-mining studies to discover novel this compound-producing strains?
- Workflow :
Sample selection : Prioritize extremophilic Streptomyces strains, as they often harbor unique biosynthetic clusters.
Functional annotation : Annotate candidate clusters using KEGG pathway analysis to identify adenylation and glycosylation domains critical for this compound synthesis .
Heterologous expression : Clone clusters into model hosts (e.g., S. lividans) and compare metabolite profiles to wild-type strains via HPLC .
Data Interpretation & Contradictions
Q. How to address discrepancies in this compound’s reported cytotoxicity across cell lines?
- Hypothesis testing :
- Metabolic profiling : Measure adenosine kinase activity in different cell lines; this compound’s cytotoxicity correlates with phosphorylation efficiency.
- Rescue experiments : Supplement cultures with excess adenosine to compete with this compound uptake, observing dose-dependent viability changes .
Methodological Best Practices
Q. What controls are essential when testing this compound’s antifungal activity?
- Required controls :
Solvent controls : DMSO concentrations ≤0.1% to avoid solvent toxicity.
Adenosine supplementation : Differentiate between general nucleotide depletion and specific antifungal effects.
Resistant strains : Include Candida strains with adenosine transporter mutations to confirm mechanism-specific activity .
Q. How to validate this compound’s incorporation into RNA using sequencing technologies?
- Protocol :
RNA-sequencing library prep : Use rRNA-depleted total RNA from this compound-treated cells.
Bioinformatics pipeline : Map reads to reference genomes with relaxed mismatch thresholds to detect this compound-induced misincorporation (e.g., C→T transitions at positions complementary to this compound) .
Synthesis & Structural Analysis
Q. What are the key challenges in synthesizing this compound analogs with improved pharmacokinetics?
- Synthetic hurdles :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
